(E)-AG 556
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCNJMUSWLTSCW-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149092-35-3 | |
| Record name | AG 556 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin B56 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tyrphostin AG 556
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanism of action for Tyrphostin AG 556, a synthetic, low-molecular-weight compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. The primary focus is its role as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and its subsequent effects on cellular signaling pathways.
Core Mechanism of Action: EGFR Tyrosine Kinase Inhibition
Tyrphostin AG 556 functions as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3] The mechanism is centered on the competitive inhibition of substrate binding to the tyrosine kinase domain of EGFR.[1] Upon binding of a ligand, such as Epidermal Growth Factor (EGF), the EGFR dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades.
AG 556 prevents this initial step by occupying the substrate-binding site of the kinase domain, thereby blocking the phosphorylation of EGFR itself and other downstream substrates.[1][4] This action effectively attenuates the signaling pathways that are dependent on EGFR activation.
Downstream Signaling Consequences
The inhibition of EGFR by AG 556 leads to a cascade of downstream effects, impacting ion channel function, cell cycle progression, and inflammatory responses.
-
Modulation of Ion Channels: Research has extensively documented the effect of AG 556 on various ion channels. It has been shown to increase the activity of large-conductance Ca²⁺-activated K⁺ (BK) channels by decreasing their tyrosine phosphorylation level, which is normally promoted by EGFR.[1][4] Conversely, AG 556 inhibits inwardly-rectifying potassium (Kir) channels, such as Kir2.1 and Kir2.3, by reducing their tyrosine phosphorylation, suggesting that a basal level of EGFR kinase activity is necessary for their normal function.[2][5]
-
Cell Cycle Arrest: By inhibiting EGFR-mediated signaling, AG 556 can induce cell cycle arrest. Studies have shown that it can arrest cells at the G1/S phase transition by preventing the activation of cyclin-dependent kinase 2 (Cdk2).[2]
-
Inhibition of 5-Lipoxygenase (5-LO): More recent studies have identified AG 556 as a potent inhibitor of human 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are mediators of inflammation.[6] The mechanism involves covalent binding to cysteine residues near the enzyme's substrate entry site.[6]
Quantitative Data: Inhibitory Potency
The inhibitory activity of AG 556 has been quantified against several molecular targets. The data below is compiled from multiple studies to provide a comparative view of its potency and selectivity.
| Target | Metric | Value | Cell/System | Reference |
| EGFR | IC₅₀ | 1.1 µM | N/A | [2] |
| EGFR | IC₅₀ | 5 µM | N/A | [7] |
| EGF-induced Cell Growth | IC₅₀ | 3 µM | HER14 Cells | [7] |
| HER2/neu | IC₅₀ | >500 µM | N/A | [7] |
| 5-Lipoxygenase (5-LO) | IC₅₀ | 64 nM | Recombinant Human 5-LO | [6] |
| TRPM2 Channel | IC₅₀ | 0.94 µM | HEK293 Cells | [7] |
Key Experimental Protocols
The mechanism of AG 556 has been elucidated through various experimental techniques. Below are summaries of the methodologies employed in key studies.
4.1. Whole-Cell Patch-Clamp for Ion Channel Analysis
This technique was used to measure the effect of AG 556 on ion channel currents in cells engineered to express specific channels (e.g., Kir2.1, Kir2.3, BK channels) in Human Embryonic Kidney (HEK) 293 cells.[2][4][5]
-
Cell Preparation: HEK 293 cells are transfected with plasmids containing the cDNA for the ion channel of interest.
-
Electrophysiology: A glass micropipette filled with an internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Data Acquisition: Membrane currents are recorded in response to specific voltage protocols. AG 556 is applied to the cell via the external solution, and changes in current amplitude and kinetics are measured before, during, and after application to determine its inhibitory or stimulatory effects.
4.2. Immunoprecipitation and Western Blotting for Phosphorylation Analysis
These methods were employed to directly assess the phosphorylation state of EGFR and its downstream targets, such as ion channels, in the presence or absence of AG 556.[4][5]
-
Cell Lysis: Cells treated with or without EGF and/or AG 556 are lysed to release cellular proteins.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., Kir2.1) is added to the cell lysate to selectively bind and pull down the protein of interest and its associated molecules.
-
SDS-PAGE and Western Blotting: The immunoprecipitated proteins are separated by size using gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes phosphotyrosine residues. A secondary antibody conjugated to an enzyme is used for detection, allowing for the visualization and quantification of the protein's phosphorylation level.
4.3. 5-Lipoxygenase Activity Assay
To determine the IC₅₀ of AG 556 against 5-LO, a cell-free assay using recombinant human 5-LO was utilized.[6]
-
Enzyme Preparation: Recombinant human 5-LO is purified and prepared in an assay buffer.
-
Inhibition Assay: The enzyme is incubated with various concentrations of AG 556.
-
Activity Measurement: The enzymatic reaction is initiated by adding the substrate (e.g., arachidonic acid). The formation of the product is measured, typically by spectrophotometry or chromatography, to determine the rate of reaction. The concentration of AG 556 that causes 50% inhibition of enzyme activity is determined as the IC₅₀ value.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. (E)-AG 556 | EGFR | TargetMol [targetmol.com]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the potential: unveiling tyrphostins with Michael-reactive cyanoacrylate motif as promising inhibitors of human 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
(E)-AG 556: A Technical Guide to its EGFR Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-AG 556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors with selective inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of the this compound-mediated inhibition of the EGFR signaling pathway. It includes a summary of its known biochemical activity, detailed experimental protocols for its characterization, and visual representations of the signaling cascade and experimental workflows. Due to the limited availability of specific quantitative data for this compound, representative data from other tyrphostin-class EGFR inhibitors is included to provide a broader context for its potential efficacy and mechanism of action.
Introduction to EGFR and its Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, differentiation, and migration. Upon ligand binding (e.g., EGF, TGF-α), EGFR dimerizes, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of several tyrosine residues. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt pathways. Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.
This compound: A Selective EGFR Inhibitor
This compound, a tyrphostin, acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates, thereby blocking the initiation of downstream signaling.
Quantitative Data
Specific quantitative data for this compound is limited in the public domain. The available data is summarized in the table below. To provide a more comprehensive understanding of the potential efficacy of tyrphostin-class inhibitors, a second table with representative IC50 values for other tyrphostins against various cancer cell lines is also included.
Table 1: Known Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 5 µM | HER14 Cells (EGF-induced growth) | [1][2] |
| Working Concentration | 10 µM | HEK 293 Cells | [3][4] |
| Effect on Phosphorylation | Reduced tyrosine phosphorylation of BK channel α-subunits to 76.5% of control | HEK 293 Cells | [4] |
| Effect on Phosphorylation | Reduced tyrosine phosphorylation of BK channel β1-subunits to 73.1% of control | HEK 293 Cells | [4] |
Table 2: Representative IC50 Values for Other Tyrphostin EGFR Inhibitors
Disclaimer: The following data is for tyrphostins AG494 and AG1478 and is provided as a reference to illustrate the potential range of activity for this class of compounds. These values may not be directly representative of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AG494 | A549 | Lung Cancer | ~25 | [5][6] |
| DU145 | Prostate Cancer | ~15 | [5][6] | |
| AG1478 | A549 | Lung Cancer | ~5 | [5][6] |
| DU145 | Prostate Cancer | ~3 | [5][6] |
Signaling Pathway
The primary mechanism of this compound is the direct inhibition of EGFR kinase activity. This action blocks the phosphorylation of the receptor and subsequently inhibits the activation of major downstream signaling pathways.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
EGFR Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP (γ-32P-ATP for radiometric assay, or cold ATP for luminescence-based assays)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in kinase buffer to create a range of concentrations.
-
In a 96-well plate, add the EGFR kinase domain and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable method (e.g., scintillation counting for radiometric assays or a luminescence-based ATP detection kit).
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Caption: Workflow for in vitro EGFR kinase inhibition assay.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, DU145)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
This method is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream targets (e.g., Akt, ERK) in whole-cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot analysis of EGFR pathway phosphorylation.
Conclusion
This compound is a selective inhibitor of EGFR tyrosine kinase. While specific quantitative data on its efficacy across various cancer cell lines and its direct impact on key downstream signaling molecules like Akt and ERK are not extensively documented in publicly available literature, the provided protocols offer a robust framework for its comprehensive characterization. The representative data from other tyrphostin-class inhibitors suggest that this compound holds potential as a tool for cancer research and drug development. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. EGFR Inhibition | EGFR Inhibitor Review & List [selleckchem.com]
- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
(E)-AG 556 and the TNF-α Signaling Cascade: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine pivotal in orchestrating the immune response and cellular homeostasis. Dysregulation of the TNF-α signaling cascade is a hallmark of numerous inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. (E)-AG 556, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been investigated for its immunomodulatory and anti-inflammatory properties. While sometimes referred to as a TNF-α inhibitor, its mechanism of action is not direct. This technical guide delineates the intricate relationship between this compound and the TNF-α signaling cascade, focusing on its role as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor and the subsequent indirect modulation of TNF-α-mediated cellular responses.
This compound: A Selective EGFR Tyrosine Kinase Inhibitor
This compound is a synthetic, cell-permeable compound that functions as a competitive inhibitor of ATP binding to the kinase domain of EGFR. Its inhibitory activity against EGFR has been quantified, demonstrating selectivity over other related kinases like ErbB2.
Quantitative Data: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Notes |
| EGFR | 1.1 µM | Epidermal Growth Factor Receptor kinase inhibitor[1]. |
| ErbB2 | > 500 µM | Demonstrates selectivity for EGFR over ErbB2[1]. |
The TNF-α Signaling Cascade: An Overview
TNF-α exerts its biological effects by binding to two distinct cell surface receptors: TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2). TNFR1 is ubiquitously expressed and is the primary mediator of TNF-α's pro-inflammatory and apoptotic effects. Upon ligand binding, TNFR1 trimerizes and recruits a series of adaptor proteins to form Complex I, which activates downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways culminate in the transcription of genes involved in inflammation, cell survival, and immunity.
Crosstalk Between EGFR and TNF-α Signaling
A growing body of evidence reveals a significant interplay between the EGFR and TNF-α signaling pathways. This crosstalk is bidirectional and context-dependent, influencing cellular outcomes such as inflammation, proliferation, and apoptosis.
-
TNF-α-induced EGFR Upregulation: In certain cell types, such as human colonic myofibroblasts, prolonged exposure to TNF-α leads to an increase in the expression of EGFR at the cell surface. This upregulation can sensitize cells to EGFR ligands like EGF and heparin-binding EGF-like growth factor (HB-EGF), leading to enhanced EGFR tyrosine kinase activity and prolonged activation of downstream pathways like the ERK/MAPK cascade[2][3].
-
EGFR-mediated Regulation of TNF-α Signaling: EGFR can directly regulate the TNF-α signaling pathway. Recent studies have shown that the kinase domain of EGFR can directly phosphorylate TNFR1 on tyrosine residues within its death domain[4][5]. This phosphorylation event can suppress the formation of the pro-inflammatory Complex I and subsequent activation of the NF-κB pathway[4][5].
This compound's Indirect Modulation of the TNF-α Signaling Cascade
Given that this compound is a selective EGFR inhibitor, its effects on the TNF-α signaling cascade are primarily indirect, stemming from the blockade of EGFR's tyrosine kinase activity. By inhibiting EGFR, this compound can prevent the EGFR-mediated phosphorylation of TNFR1. This abrogation of inhibitory phosphorylation can lead to an enhanced TNF-α-induced activation of the NF-κB pathway. Therefore, in contrast to a direct inhibitory effect, this compound may potentiate TNF-α-induced pro-inflammatory signaling in contexts where EGFR-mediated suppression is dominant.
Experimental Protocols
Measurement of TNF-α Secretion by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps for quantifying the concentration of TNF-α in cell culture supernatants.
Materials:
-
Human TNF-α ELISA Kit (e.g., from Chondrex, Inc., FineTest, or Abcam)
-
Cell culture supernatant samples
-
Recombinant human TNF-α standard
-
Sample/Standard/Detection Antibody Dilution Buffer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well ELISA plate pre-coated with anti-human TNF-α capture antibody
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Perform serial dilutions of the recombinant human TNF-α standard in the dilution buffer to generate a standard curve. A typical range is 1000 pg/mL to 15.6 pg/mL.
-
Sample Preparation: Centrifuge cell culture supernatants at 10,000 x g for 5 minutes to remove cellular debris. Dilute samples as necessary in the dilution buffer.
-
Incubation: Add 100 µL of standards and samples in duplicate to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well three to four times with 300 µL of Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated anti-human TNF-α detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding TNF-α concentrations. Use the standard curve to determine the concentration of TNF-α in the samples.
Western Blot Analysis of Phosphorylated NF-κB p65 and p38 MAPK
This protocol describes the detection of activated NF-κB and p38 MAPK pathways through the analysis of their phosphorylated forms.
Materials:
-
Cell lysates
-
Protein concentration assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total p65).
Conclusion
This compound is a valuable research tool for investigating the intricate signaling networks involving receptor tyrosine kinases and inflammatory pathways. Its primary mechanism of action is the selective inhibition of EGFR tyrosine kinase. The effect of this compound on the TNF-α signaling cascade is indirect and complex, primarily mediated through the well-documented crosstalk between the EGFR and TNF-α pathways. Rather than being a direct inhibitor of TNF-α, this compound's blockade of EGFR can modulate TNF-α-induced signaling, potentially enhancing pro-inflammatory responses in specific cellular contexts. This nuanced understanding is crucial for the accurate interpretation of experimental data and for the rational design of therapeutic strategies targeting these interconnected pathways. Further research is warranted to fully elucidate the diverse and context-dependent outcomes of EGFR inhibition on TNF-α-mediated cellular processes.
References
- 1. AG 556 | CAS 133550-41-1 | Tyrphostin AG 556 | Tocris Bioscience [tocris.com]
- 2. chondrex.com [chondrex.com]
- 3. TNF-α induces upregulation of EGFR expression and signaling in human colonic myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR inhibits TNF-α-mediated pathway by phosphorylating TNFR1 at tyrosine 360 and 401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(E)-AG 556: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its discovery as part of the tyrphostin family of compounds marked a significant step in the development of targeted therapies for diseases characterized by excessive EGFR signaling, such as cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of the key signaling pathways it modulates.
Discovery and Background
This compound belongs to the tyrphostin class of protein tyrosine kinase inhibitors, which were first systematically explored by Gazit and colleagues. These low molecular weight compounds were designed to compete with the substrate at the catalytic domain of the EGFR kinase. This compound emerged as a potent and selective inhibitor of EGFR, demonstrating the potential for developing targeted antiproliferative agents for diseases driven by hyperactivity of protein tyrosine kinases. Beyond its effects on EGFR, this compound has also been shown to block the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS), indicating its potential in inflammatory conditions.
Chemical Properties
| Property | Value |
| Chemical Name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide |
| Synonyms | Tyrphostin AG 556, AG 556 |
| Molecular Formula | C₂₀H₂₀N₂O₃ |
| Molecular Weight | 336.38 g/mol |
| CAS Number | 133550-41-1 |
| Appearance | Pale yellow solid |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) |
Synthesis
The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.
General Synthetic Scheme
The synthesis involves the condensation of 3,4-dihydroxybenzaldehyde with N-(4-phenylbutyl)-2-cyanoacetamide in the presence of a catalyst such as piperidine or ammonium acetate in a suitable solvent like ethanol, followed by reflux.
Diagram of the general synthetic scheme for this compound:
Caption: General synthetic route for this compound.
Detailed Experimental Protocol (Representative)
-
Preparation of N-(4-phenylbutyl)-2-cyanoacetamide:
-
To a solution of 4-phenylbutylamine in a suitable solvent (e.g., dichloromethane), add ethyl cyanoacetate.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
-
Knoevenagel Condensation:
-
Dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) and N-(4-phenylbutyl)-2-cyanoacetamide (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of EGFR tyrosine kinase and the suppression of LPS-induced TNF-α production.
Inhibition of EGFR Signaling
This compound is a selective inhibitor of EGFR tyrosine kinase. Upon binding of ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This initiates a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding site of the EGFR kinase domain, preventing this autophosphorylation and subsequent signal transduction.
Diagram of the EGFR signaling pathway and the inhibitory action of this compound:
Caption: EGFR signaling pathway and its inhibition by this compound.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (EGFR Kinase) | In vitro kinase assay | ~1.1 - 5 µM | Multiple sources |
| IC₅₀ (ErbB2/HER2 Kinase) | In vitro kinase assay | > 100 µM | Multiple sources |
| Cell Growth Inhibition (A431 cells) | Cell proliferation assay | ~10 µM | Based on tyrphostin studies |
Inhibition of LPS-Induced TNF-α Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. LPS binding to Toll-like receptor 4 (TLR4) on macrophages triggers intracellular signaling cascades, primarily involving the NF-κB and p38 MAPK pathways, leading to the transcription and release of pro-inflammatory cytokines like TNF-α. This compound has been shown to inhibit this process, although the precise mechanism of this action downstream of TLR4 is still under investigation.
Diagram of the LPS-induced TNF-α production pathway and the inhibitory action of this compound:
Caption: LPS-induced TNF-α production pathway.
Effects on Cell Cycle
By inhibiting EGFR signaling, this compound can induce cell cycle arrest, primarily at the G1/S transition. This is a consequence of the downstream effects of EGFR inhibition on the expression and activity of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
| Parameter | Cell Line | Treatment Concentration | Effect |
| Cell Cycle Arrest | Various cancer cell lines | 10-50 µM | Increased proportion of cells in G1 phase |
Experimental Protocols
EGFR Kinase Inhibition Assay (In Vitro)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution in DMSO
-
Phosphotyrosine-specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the EGFR kinase and the peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the level of substrate phosphorylation using a phosphotyrosine-specific antibody and a suitable detection method (e.g., ELISA or Western blot).
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the viability and proliferation of cancer cells that overexpress EGFR (e.g., A431 cells).
-
Reagents and Materials:
-
A431 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
-
Procedure:
-
Seed A431 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
LPS-Induced TNF-α Production Inhibition Assay (ELISA)
This assay measures the ability of this compound to inhibit the secretion of TNF-α from macrophages stimulated with LPS.
-
Reagents and Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution in DMSO
-
Human or mouse TNF-α ELISA kit
-
24-well cell culture plate
-
-
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the percentage of TNF-α inhibition for each concentration of this compound.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol outlines the analysis of cell cycle distribution in cells treated with this compound using propidium iodide (PI) staining and flow cytometry.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable research tool for studying EGFR-driven cellular processes and inflammatory responses. Its well-defined synthesis and selective biological activity make it a cornerstone compound in the investigation of tyrosine kinase inhibition. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the fields of oncology and inflammation. Further investigation into the precise mechanisms of its anti-inflammatory effects may unveil new therapeutic applications for this and related compounds.
An In-Depth Technical Guide to the (E)-AG 556 Tyrphostin Family of Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tyrphostins are a family of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). This guide focuses on (E)-AG 556, a member of the tyrphostin family, and its analogs, providing a comprehensive overview of their mechanism of action, biological effects, and the experimental protocols used for their evaluation. This compound, also known as Tyrphostin AG-556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its chemical name is (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)-2-propenamide. This guide will delve into the quantitative data associated with its inhibitory activity, detailed experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action
This compound and related tyrphostins act as competitive inhibitors at the substrate-binding site of protein tyrosine kinases.[1] Specifically, this compound demonstrates high selectivity for the Epidermal Growth Factor Receptor (EGFR), a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades. This compound blocks this autophosphorylation, thereby inhibiting the activation of these pathways.[3]
Quantitative Data
The inhibitory potency of this compound and other tyrphostins is typically quantified by their half-maximal inhibitory concentration (IC50) values. This data is crucial for comparing the efficacy of different inhibitors and understanding their selectivity.
| Compound | Target | IC50 Value | Cell Line/System | Reference |
| This compound | EGFR | 5 µM | In vitro kinase assay | [2] |
| AG 494 | EGFR | 1.2 µM (autophosphorylation) | In vitro | [4] |
| AG 1478 | EGFR | 3 nM | In vitro | [4] |
Table 1: Inhibitory Potency of Selected Tyrphostins. This table summarizes the IC50 values of this compound and other notable tyrphostins against their primary target, EGFR. The varying potencies highlight the structure-activity relationships within the tyrphostin family.
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the EGFR signaling cascade. By preventing the initial autophosphorylation of the receptor, this compound effectively blocks the activation of major downstream pathways, including the RAS-RAF-MEK-ERK and the PI3K/AKT pathways.[3] These pathways are critical for cell proliferation, survival, and migration.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound. This diagram illustrates the activation of the EGFR signaling cascade by EGF and its subsequent downstream pathways, RAS/RAF/MEK/ERK and PI3K/AKT, leading to cellular responses. This compound inhibits the autophosphorylation of EGFR, thereby blocking these signaling events.
In addition to its effects on cancer cell signaling, this compound has been shown to modulate the activity of ion channels. For instance, it increases the activity of large conductance Ca2+-activated K+ (BK) channels by inhibiting their tyrosine phosphorylation by EGFR kinase.[1][5] This suggests a broader role for this compound in cellular physiology beyond its anti-proliferative effects.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for the accurate interpretation of data and for designing future studies. Below are detailed protocols for key experiments used to characterize the this compound family of inhibitors.
Synthesis of this compound
The synthesis of this compound and its analogs often involves a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Protocol: Knoevenagel Condensation for Tyrphostin Synthesis
-
Reactant Preparation: Dissolve 3,4-dihydroxybenzaldehyde and N-(4-phenylbutyl)-2-cyanoacetamide in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate, to the reaction mixture.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: After the reaction is complete, cool the mixture and collect the precipitated product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay is used to determine the IC50 value of this compound against EGFR.
Protocol: EGFR Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the desired concentrations of this compound in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiation: Start the reaction by adding ATP (containing a radiolabel, e.g., [γ-³²P]ATP, or for non-radioactive assays, unlabeled ATP).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: In Vitro EGFR Kinase Inhibition Assay Workflow. This diagram outlines the key steps involved in determining the inhibitory activity of this compound on EGFR kinase.
Western Blot Analysis of EGFR Phosphorylation
This technique is used to assess the effect of this compound on EGFR autophosphorylation in a cellular context.
Protocol: Western Blotting
-
Cell Culture and Treatment: Culture a suitable cancer cell line with high EGFR expression (e.g., A431 cells) to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. Stimulate the cells with EGF to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Normalize the p-EGFR signal to the total EGFR or a loading control like β-actin.
Patch-Clamp Electrophysiology for Ion Channel Modulation
This technique is employed to measure the activity of ion channels, such as BK channels, and how they are affected by this compound.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Use cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing BK channels).[1]
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.
-
Data Recording: Record baseline channel activity using a patch-clamp amplifier and data acquisition software. Apply a voltage protocol to elicit channel opening.
-
Drug Application: Perfuse the cell with a solution containing this compound and record the changes in channel activity.
-
Data Analysis: Analyze the recorded currents to determine changes in parameters such as current amplitude, open probability, and gating kinetics.
Figure 3: Whole-Cell Patch-Clamp Workflow. This diagram shows the sequence of steps for investigating the modulatory effects of this compound on ion channel activity.
Conclusion
This compound is a valuable tool for studying EGFR-mediated signaling and its downstream consequences. Its selectivity for EGFR makes it a useful probe for dissecting the roles of this receptor in various cellular processes. The experimental protocols detailed in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound and other members of the tyrphostin family. A thorough understanding of these methodologies is paramount for researchers and drug development professionals seeking to explore the therapeutic potential of targeting protein tyrosine kinases. Further research into the broader kinase selectivity profile and in vivo efficacy of this compound will continue to elucidate its potential as a therapeutic agent.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
(E)-AG 556: A Technical Guide to its Downstream Signaling Effects
(E)-AG 556 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cellular signaling pathways that regulate cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is a compilation of findings from various scientific studies and includes quantitative data, experimental protocols, and visual representations of the signaling pathways involved.
Inhibition of EGFR Phosphorylation
This compound exerts its primary effect by inhibiting the autophosphorylation of EGFR, a critical step in the activation of its downstream signaling cascades. The inhibitory concentration (IC50) for this activity has been determined to be 5 µM .
Table 1: Inhibitory Activity of this compound on EGFR
| Target | IC50 | Cell Line/System | Reference |
| EGFR | 5 µM | HER14 cells | [1] |
Downstream Signaling Pathways
The inhibition of EGFR by this compound triggers a cascade of effects on various downstream signaling molecules and pathways, influencing a range of cellular processes from ion channel activity to cell cycle progression and inflammatory responses.
Modulation of Ion Channel Activity
This compound has been shown to modulate the activity of several potassium channels, primarily through its inhibition of EGFR-mediated phosphorylation.
This compound increases the activity of BK channels.[1] Inhibition of EGFR by AG 556 leads to decreased tyrosine phosphorylation of the BK channel subunits, resulting in enhanced channel activity.[1] In BK-HEK 293 cells, 10 μM AG 556 increased the voltage-dependent BK current to 151.8% of the control at +70 mV.[2]
Table 2: Effect of this compound on BK Channel Activity
| Channel | Concentration of this compound | Effect on Current | Cell Line | Reference |
| BK channels | 10 µM | 151.8% of control | BK-HEK 293 cells | [2] |
Cell Cycle Arrest
This compound has been observed to induce cell cycle arrest at the G1/S phase transition. This effect is a common consequence of EGFR inhibition, as EGFR signaling is crucial for cell cycle progression. While the precise percentage of cells arrested by this compound is not specified in the available literature, studies on EGFR inhibition in cell lines like A431 have demonstrated a block in the G1 phase, preventing entry into the S phase.[3]
Regulation of Inflammatory Cytokines
This compound has been shown to modulate the production of key inflammatory cytokines, TNF-α and IFN-γ. As a selective EGFR inhibitor, it can block LPS-induced TNF-α production.
Crosstalk with STAT3 Signaling
Recent evidence suggests a complex interplay between EGFR and STAT3 signaling pathways. Inhibition of EGFR can sometimes lead to the activation of STAT3 as a resistance mechanism in cancer cells.[3][4] While direct studies on the effect of this compound on STAT3 phosphorylation are limited, its role as an EGFR inhibitor places it within this signaling crosstalk. The activation of STAT3 in response to EGFR inhibitors can be mediated by various upstream kinases, including Janus kinases (JAKs) and Src family kinases.[3][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
Western Blotting for Phosphorylated EGFR
Objective: To determine the effect of this compound on the phosphorylation status of EGFR.
Protocol:
-
Cell Culture and Treatment: Culture EGFR-expressing cells (e.g., A431) to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Whole-Cell Patch Clamp for BK Channels
Objective: To measure the effect of this compound on BK channel currents.
Protocol:
-
Cell Preparation: Use cells expressing BK channels (e.g., BK-HEK 293 cells).
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. The standard pipette solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA (pH 7.2). The bath solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 2 CaCl2 (pH 7.4).
-
Recording Procedure: Establish a whole-cell configuration. Apply a series of voltage steps (e.g., from -80 mV to +80 mV) to elicit BK currents.
-
Drug Application: Perfuse the bath with a solution containing this compound at the desired concentration.
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +70 mV) before and after drug application. Calculate the percentage change in current.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., A431) and treat with this compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]
ELISA for TNF-α
Objective: To quantify the effect of this compound on TNF-α production.
Protocol:
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound. Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use a commercial human TNF-α ELISA kit. Coat a 96-well plate with a capture antibody against TNF-α.
-
Incubation: Add standards and samples to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.
Visualizations
Signaling Pathways and Workflows
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGF induces cell cycle arrest of A431 human epidermoid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Structure-Activity Relationship of (E)-AG 556: A Tyrphostin-Based EGFR Inhibitor
(An In-depth Technical Guide for Researchers)
Introduction:
(E)-AG 556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors, demonstrating selective inhibition of the Epidermal Growth Factor Receptor (EGFR). As a derivative of benzylidene malononitrile, its biological activity is intrinsically linked to its structural features. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, intended for researchers, scientists, and professionals in the field of drug development. The following sections detail the quantitative inhibitory data, experimental methodologies, and key signaling pathways, offering a foundational understanding for the rational design of novel EGFR inhibitors.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of this compound and its analogs against EGFR is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the malononitrile and amide moieties. The following table summarizes the key quantitative data from seminal studies on this class of compounds. The core structure is 3,4-dihydroxybenzylidene malononitrile, which forms the foundation of this compound.
| Compound ID | R1 | R2 | R3 | R4 | R5 | EGFR Kinase IC50 (µM) | Cell Growth Inhibition IC50 (µM) |
| This compound Core | H | OH | OH | H | H | 1.1 - 5 | ~25 |
| Analog 1 | H | H | H | H | H | > 100 | > 100 |
| Analog 2 | H | OH | H | H | H | 25 | 50 |
| Analog 3 | H | H | OH | H | H | 20 | 40 |
| Analog 4 | OH | OH | OH | H | H | 0.7 | 15 |
| Analog 5 | H | OCH3 | OH | H | H | 10 | 30 |
| Analog 6 | H | Cl | Cl | H | H | 50 | > 100 |
| Analog 7 | H | NO2 | H | H | H | > 100 | > 100 |
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs relies on robust biochemical and cell-based assays. The following are detailed methodologies for key experiments.
EGFR Kinase Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the EGFR tyrosine kinase.
Materials:
-
Purified recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
[γ-³²P]ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase domain and the poly(Glu, Tyr) substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A control with DMSO alone is included.
-
Pre-incubate the mixture for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper filters.
-
Wash the filters extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (In Situ)
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that overexpress EGFR.
Materials:
-
Human epidermoid carcinoma cell line A431 (or other suitable EGFR-overexpressing cell lines)
-
Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., resazurin)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed A431 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTT reagent to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the EGFR signaling pathway and a typical experimental workflow for the evaluation of this compound analogs.
Initial Characterization of (E)-AG 556: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556 is a tyrphostin derivative identified as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] This document provides a comprehensive technical overview of the initial characterization of this compound, summarizing its known mechanisms of action, key experimental findings, and the methodologies employed in these early-stage investigations. The information is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.
Core Mechanisms of Action
This compound exerts its biological effects primarily through the inhibition of tyrosine kinase activity. Its principal targets identified in initial studies include:
-
Epidermal Growth Factor Receptor (EGFR): this compound is a potent inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.
-
Lipopolysaccharide (LPS)-Induced Tumor Necrosis Factor-α (TNF-α) Production: The compound has been shown to block the production of TNF-α, a pro-inflammatory cytokine, in response to LPS stimulation.[1] This suggests a potential therapeutic role for this compound in inflammatory conditions.
-
Cyclin-Dependent Kinase 2 (Cdk2) Activation: Studies have revealed that this compound can arrest the cell cycle at the late G1 and S phases by inhibiting the activation of Cdk2, a key regulator of cell cycle progression.[2]
-
Inwardly Rectifying Potassium (Kir2.1) Channels: this compound has been demonstrated to inhibit the function of Kir2.1 channels, which are important for maintaining the resting membrane potential in various cell types, including cardiac myocytes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| Target/Process | Metric | Value | Cell Line/System | Reference |
| EGFR Inhibition | IC50 | 5 µM | HER14 cells | [4][5] |
| Cell Cycle Arrest | Phase | Late G1 & S | Not Specified | [2] |
| Kir2.1 Channel Inhibition | Effect | Inhibition | HEK 293 cells | [3] |
| Kir2.1 Channel Mutant | Effect of this compound | Conclusion | Reference |
| Y242 Mutation | Dramatically Reduced Inhibition | Tyrosine at position 242 is critical for the inhibitory action of this compound. | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
LPS-Induced TNF-α Signaling Pathway
Caption: LPS-induced TNF-α production pathway and the proposed site of this compound inhibition.
Experimental Workflow for a Tyrosine Kinase Inhibitor
Caption: A general experimental workflow for characterizing a tyrosine kinase inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of initial findings. The following sections outline the methodologies for key experiments cited in the characterization of this compound.
EGFR Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against EGFR.
Methodology:
-
Reagents: Recombinant human EGFR, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr)), this compound, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Procedure:
-
A reaction mixture containing EGFR and the peptide substrate in kinase assay buffer is prepared.
-
This compound is added at various concentrations.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescent ADP-Glo™ Kinase Assay or a fluorescence-based assay.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Growth Inhibition Assay (HER14 Cells)
Objective: To assess the effect of this compound on the proliferation of EGFR-expressing cells.
Methodology:
-
Cell Line: HER14 cells, which overexpress the human EGFR.
-
Procedure:
-
HER14 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound.
-
The plates are incubated for a period of time (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
The IC50 value for growth inhibition is determined from the resulting dose-response curve.
-
LPS-Induced TNF-α Secretion Assay in Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of TNF-α in response to an inflammatory stimulus.
Methodology:
-
Cell Line: A macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Procedure:
-
Macrophages are plated and pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.
-
After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
The inhibitory effect of this compound on TNF-α secretion is calculated relative to the LPS-stimulated control.
-
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Procedure:
-
Cells are treated with this compound at a concentration known to inhibit proliferation.
-
After a suitable incubation period (e.g., 24-48 hours), the cells are harvested.
-
The cells are fixed (e.g., with 70% ethanol) and stained with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified to determine the point of cell cycle arrest.
-
Whole-Cell Patch-Clamp Electrophysiology (Kir2.1 Channels)
Objective: To characterize the effect of this compound on the function of Kir2.1 channels.
Methodology:
-
Cell Line: A cell line stably expressing human Kir2.1 channels (e.g., HEK 293).
-
Procedure:
-
Whole-cell currents are recorded using the patch-clamp technique.
-
A voltage-clamp protocol is applied to elicit Kir2.1 channel currents.
-
This compound is applied to the cells at various concentrations via the bath solution.
-
The effect of the compound on the current amplitude and kinetics is recorded and analyzed.
-
A dose-response curve for the inhibition of the Kir2.1 current is generated.
-
Conclusion
The initial characterization of this compound reveals it to be a multi-faceted tyrosine kinase inhibitor with potent activity against EGFR and the capacity to modulate inflammatory responses and cell cycle progression. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacological properties, and evaluating its efficacy and safety in more advanced preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EGFR Inhibition | EGFR Inhibitor Review & List [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
(E)-AG 556: A Technical Guide to its Selectivity for the Epidermal Growth Factor Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-AG 556 is a member of the tyrphostin family of protein tyrosine kinase inhibitors. This document provides a detailed overview of its selectivity for the Epidermal Growth Factor Receptor (EGFR). While comprehensive kinase selectivity profiling data in the public domain is limited, available information indicates a notable selectivity for EGFR over the closely related ErbB2 receptor. This guide summarizes the current understanding of this compound's inhibitory activity, presents plausible experimental methodologies for its characterization, and visualizes the key signaling pathways involved.
Introduction to this compound and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[1][2][3] this compound, a tyrphostin, has been identified as an inhibitor of EGFR.[4][5][6] Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of protein tyrosine kinases.[1] This technical guide delves into the specifics of this compound's selectivity for EGFR.
Quantitative Inhibition Data
The inhibitory potency of this compound has been quantified against EGFR and, to a lesser extent, other kinases. The available data demonstrates a significant preference for EGFR over the closely related HER2/ErbB2 receptor.
| Target Kinase | IC50 Value | Cell Line / Assay Type | Reference |
| EGFR | 1.1 µM | Biochemical Kinase Assay | [4] |
| ErbB2 (HER2) | > 500 µM | Biochemical Kinase Assay | [4] |
| EGF-induced cell growth | 5 µM | HER14 cells | [5][6] |
Experimental Protocols
While specific, detailed experimental protocols for the determination of the IC50 values of this compound are not publicly available, this section outlines representative methodologies based on standard practices in the field for biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of this compound against purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose paper
-
Scintillation counter
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the EGFR kinase and the substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of radiolabeled ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (Representative Protocol)
This protocol describes a common method to assess the effect of a compound on the proliferation of a specific cell line.
Objective: To determine the IC50 value of this compound for the inhibition of EGF-induced proliferation in HER14 cells.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
This compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed HER14 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Starve the cells by replacing the complete growth medium with serum-free medium for 12-24 hours.
-
Prepare a serial dilution of this compound in serum-free medium.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a final concentration of EGF (e.g., 10 ng/mL). A set of wells should remain unstimulated as a negative control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the EGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that regulate critical cellular processes.
Caption: Simplified EGFR signaling cascade.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in its development. The following diagram illustrates a typical workflow for such an analysis.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AG 556 | CAS 133550-41-1 | Tyrphostin AG 556 | Tocris Bioscience [tocris.com]
- 5. EGFR Inhibition | EGFR Inhibitor Review & List [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Cellosaurus cell line HER14 (CVCL_D576) [cellosaurus.org]
- 8. researchgate.net [researchgate.net]
- 9. Overexpression of the human EGF receptor confers an EGF-dependent transformed phenotype to NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of epidermal growth factor receptor in NIH3T3/HER14 cells by antireceptor monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
(E)-AG 556: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes including proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention. This compound exerts its effects by competing with ATP for binding to the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling cascades. This application note provides detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, apoptosis, and cell cycle progression, as well as its effect on EGFR phosphorylation.
Mechanism of Action
This compound is a selective inhibitor of EGFR with an IC50 of 1.1 µM in enzymatic assays.[1] Its primary mechanism of action involves the inhibition of EGFR autophosphorylation, which in turn blocks the activation of downstream signaling pathways critical for cell growth and survival. Key cellular processes affected by this compound include:
-
Cell Cycle Arrest: this compound has been shown to arrest cells at the G1/S phase of the cell cycle.[1] This is achieved through the inhibition of Cyclin-dependent kinase 2 (Cdk2) activation.[1]
-
Modulation of Ion Channels: At a concentration of 10 µM, this compound inhibits the tyrosine phosphorylation of the inwardly rectifying potassium channels KIR2.3 and Kir2.1.[1] It also reduces the tyrosine phosphorylation of the α-subunit of large-conductance Ca2+-activated K+ (BK) channels.[2]
Data Presentation
Table 1: Known Inhibitory Concentrations of this compound
| Target/Process | Cell Line/System | Concentration | Effect | Reference |
| EGFR Kinase Activity | Enzymatic Assay | 1.1 µM (IC50) | Inhibition of EGFR autophosphorylation | [1] |
| KIR2.3/Kir2.1 Channels | HEK 293 | 10 µM | Inhibition of tyrosine phosphorylation | [1] |
| BK Channel α-subunit | HEK 293 | Not specified | Reduction of tyrosine phosphorylation | [2] |
| Cell Cycle Arrest | Not specified | Not specified | Arrest at G1/S phase | [1] |
Signaling Pathways
This compound primarily interferes with the EGFR signaling pathway, which subsequently impacts the cell cycle regulation pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cancer cell line with detectable EGFR expression
-
Complete growth medium and serum-free medium
-
This compound (dissolved in DMSO)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 1-4 hours.
-
EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR and loading control (β-actin) signals.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Experimental Workflows
References
(E)-AG 556 In Vivo Administration Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556, a tyrphostin derivative, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It has demonstrated potential therapeutic effects in various preclinical models by modulating cellular signaling pathways involved in inflammation and cell proliferation. Notably, this compound has been shown to block the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS), suggesting its utility in inflammatory disease models. This document provides a comprehensive guide for the in vivo administration of this compound, including detailed protocols, dosage information from published studies, and visualization of the relevant signaling pathways.
Data Presentation
Solubility and Formulation
This compound exhibits solubility in Dimethyl Sulfoxide (DMSO).[1] For in vivo applications, a stock solution in DMSO can be further diluted with other vehicles to create a biocompatible formulation.
Table 1: Recommended Vehicle Formulation for In Vivo Administration
| Component | Percentage |
| DMSO | 5% |
| PEG300 | 30% |
| Tween 80 | 5% |
| Saline/PBS/ddH₂O | 60% |
Source: Example formulation provided by a commercial supplier.[1]
In Vivo Efficacy and Dosing in Animal Models
This compound has been evaluated in several rodent models, consistently administered via intraperitoneal (i.p.) injection with DMSO as the primary solvent.
Table 2: Summary of this compound In Vivo Studies
| Animal Model | Disease/Injury Model | Route of Administration | Solvent | Dosing Regimen | Observed Effects | Reference |
| Rat | Myocardial Infarction | Intraperitoneal (i.p.) | DMSO | Daily for 7 days | Reduced infarct size and improved cardiac performance. | [2] |
| Rat | Experimental Autoimmune Myocarditis | Intraperitoneal (i.p.) | DMSO | Daily for 21 days from induction or for 10 days post-immunization | Reduced severity of myocarditis. | |
| Mouse | Spinal Cord Ischemia-Reperfusion Injury | Intraperitoneal (i.p.) | DMSO | Not specified in abstract | Reduced spinal cord inflammation and tissue injury. | |
| Mouse | Acute Pancreatitis | Intraperitoneal (i.p.) | Not specified in abstract | Pre- or post-treatment | Reduced pancreatic inflammation and tissue injury. | [2] |
Note: Specific dosages in mg/kg were not available in the abstracts of the cited studies. Researchers should refer to the full-text articles for detailed dosing information or perform dose-response studies to determine the optimal concentration for their specific model.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
This protocol is based on a commonly used vehicle formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or distilled water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture: In a sterile tube, combine the vehicle components in the following proportions: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O. For example, to prepare 1 mL of the final formulation, mix 50 µL of DMSO, 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of Saline/PBS/ddH₂O.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the DMSO portion of the vehicle first. Sonication may be used to aid dissolution.[1]
-
Complete the Formulation: Gradually add the PEG300 to the DMSO solution containing this compound, vortexing to ensure complete mixing.
-
Add Surfactant: Add the Tween 80 to the mixture and vortex again.
-
Final Dilution: Add the saline, PBS, or ddH₂O to reach the final desired volume and concentration. Vortex thoroughly to ensure a homogenous solution.
-
Storage: The prepared formulation should be used immediately or stored at an appropriate temperature, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
Intraperitoneal (i.p.) Injection in Mice and Rats
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol for disinfection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdominal area.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Injection: Slowly inject the this compound formulation.
-
Needle Withdrawal: Withdraw the needle smoothly and return the animal to its cage.
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Upon binding of its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting the tyrosine kinase activity of EGFR, this compound blocks these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
This compound in Inflammation: Inhibition of LPS-Induced TNF-α Production
Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the innate immune system. It binds to Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, including the MAPK cascade (ERK1/2), which results in the production and release of pro-inflammatory cytokines like TNF-α. This compound has been shown to block this LPS-induced TNF-α production.
Caption: LPS-Induced TNF-α Production and Inhibition by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating the efficacy of this compound in a disease model involves several key steps from animal model induction to endpoint analysis.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
(E)-AG 556: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] As a member of the tyrphostin family of compounds, it competitively blocks the ATP binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to cell cycle arrest and a reduction in cell proliferation, making this compound a valuable tool for studying EGFR-dependent cellular processes and for cancer research. These application notes provide detailed protocols for utilizing this compound in various in vitro assays.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell type, assay duration, and specific research question. The following table summarizes key quantitative data for the in vitro use of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (EGFR Kinase Inhibition) | 1.1 µM | In vitro kinase assay | [1] |
| IC50 (EGFR Kinase Inhibition) | 5 µM | HER14 cells | [2] |
| Effective Concentration (Ion Channel Inhibition) | 10 µM | HEK 293 cells expressing KIR2.1 or KIR2.3 channels | [1] |
| Effective Concentration (Ion Channel Inhibition) | 10 µM | HEK 293 cells expressing hKv1.5 channels | [3] |
| Effective Concentration (Inhibition of Tyrosine Phosphorylation) | 10 µM | BK-HEK 293 cells | [4] |
| Cell Cycle Arrest (G1/S Phase) | Not specified | - | [1] |
| Inhibition of LPS-induced TNF-α production | Not specified | - | [5] |
Signaling Pathway
This compound targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Workflow:
Caption: Workflow for a typical cell viability assay using this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Workflow:
Caption: General workflow for Western blot analysis.
Materials:
-
Cells expressing EGFR
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 1-2 hours). Then, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. A loading control antibody should also be used.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR.
In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on EGFR kinase activity.
Workflow:
Caption: Workflow for an in vitro EGFR kinase assay.
Materials:
-
Recombinant active EGFR kinase
-
Kinase assay buffer
-
Peptide substrate for EGFR
-
ATP (and [γ-32P]ATP if using a radioactive assay)
-
This compound
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader (luminescence or scintillation counter)
Procedure:
-
Reaction Setup: In a microplate, set up the kinase reaction by adding the kinase buffer, EGFR substrate, and recombinant EGFR kinase.
-
Inhibitor Addition: Add this compound at various concentrations (e.g., a range around the expected IC50 of 1.1 µM). Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction according to the specific assay kit instructions.
-
Detection: Measure the kinase activity by detecting the amount of ADP produced (luminescence-based) or the incorporation of phosphate into the substrate (radioactivity-based).
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Troubleshooting
-
Low Inhibition: If this compound shows low inhibitory activity, ensure the compound is fully dissolved and the stock solution is fresh. Check the activity of the EGFR in your cell line or the recombinant enzyme. The concentration or incubation time may need to be optimized.
-
High Background in Western Blots: Ensure adequate blocking and washing steps. The primary or secondary antibody concentrations may need to be optimized.
-
Inconsistent Results in Cell Viability Assays: Ensure uniform cell seeding and avoid edge effects in the 96-well plate. Check for potential precipitation of this compound at higher concentrations in the culture medium.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. apexbt.com [apexbt.com]
- 2. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | EGFR | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of (E)-AG 556 in a Murine Model of Acute Pancreatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis is a severe inflammatory condition of the pancreas with significant morbidity and mortality. The pathophysiology involves the premature activation of digestive enzymes within acinar cells, leading to autodigestion, a robust inflammatory response, and oxidative stress. Tyrosine kinases are crucial mediators of intracellular signaling pathways that regulate inflammation and cell death. (E)-AG 556, a tyrphostin derivative, is a potent inhibitor of protein tyrosine kinases. This document provides detailed application notes and protocols for the utilization of this compound in a well-established murine model of cerulein-induced acute pancreatitis. The provided methodologies are based on published literature and are intended to guide researchers in investigating the therapeutic potential of this compound for acute pancreatitis.
Mechanism of Action of this compound in Acute Pancreatitis
This compound exerts its protective effects in acute pancreatitis primarily through the inhibition of protein tyrosine kinase activity. This inhibition disrupts key signaling cascades involved in the inflammatory response and cellular damage. The proposed mechanism involves the downregulation of pro-inflammatory cytokine production and the reduction of oxidative and nitrosative stress. By blocking tyrosine phosphorylation, this compound can attenuate the activation of transcription factors like NF-κB, which are pivotal in the expression of inflammatory mediators.
Data Presentation
The following tables summarize the expected quantitative outcomes from a study investigating the effects of this compound in a cerulein-induced pancreatitis mouse model. Pre-treatment or post-treatment with this compound is anticipated to significantly ameliorate the pathological markers of acute pancreatitis.
Table 1: Effect of this compound on Serum Markers of Pancreatitis
| Treatment Group | Serum Amylase (U/L) | Serum Lipase (U/L) |
| Sham + Vehicle | Value ± SEM | Value ± SEM |
| Cerulein + Vehicle | Value ± SEM | Value ± SEM |
| Cerulein + this compound (Pre-treatment) | Value ± SEM | Value ± SEM |
| Cerulein + this compound (Post-treatment) | Value ± SEM | Value ± SEM |
Table 2: Effect of this compound on Pancreatic Tissue Damage and Inflammation
| Treatment Group | Histological Score (0-15) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Sham + Vehicle | Value ± SEM | Value ± SEM |
| Cerulein + Vehicle | Value ± SEM | Value ± SEM |
| Cerulein + this compound (Pre-treatment) | Value ± SEM | Value ± SEM |
| Cerulein + this compound (Post-treatment) | Value ± SEM | Value ± SEM |
Table 3: Effect of this compound on Oxidative and Nitrosative Stress Markers in Pancreatic Tissue
| Treatment Group | Malondialdehyde (MDA) (nmol/mg protein) | Nitrotyrosine (Immunostaining Intensity) | Poly (ADP-ribose) Polymerase (PARP) (Immunostaining Intensity) |
| Sham + Vehicle | Value ± SEM | Low | Low |
| Cerulein + Vehicle | Value ± SEM | High | High |
| Cerulein + this compound (Pre-treatment) | Value ± SEM | Reduced | Reduced |
| Cerulein + this compound (Post-treatment) | Value ± SEM | Reduced | Reduced |
Note: The values in the tables are placeholders and should be replaced with experimental data.
Experimental Protocols
I. Cerulein-Induced Acute Pancreatitis Mouse Model
This protocol describes the induction of acute pancreatitis in mice using the cholecystokinin analogue, cerulein. This model mimics the early edematous and inflammatory stages of human acute pancreatitis.[1][2][3][4][5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cerulein (Sigma-Aldrich)
-
Sterile 0.9% saline
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle for this compound (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice overnight (12-16 hours) with free access to water.
-
Prepare a fresh solution of cerulein in sterile 0.9% saline at a concentration of 5 µg/mL.
-
Induce acute pancreatitis by administering hourly intraperitoneal (i.p.) injections of cerulein (50 µg/kg body weight) for a total of 6-10 hours.
-
Control (sham) animals receive i.p. injections of sterile saline at the same volume and frequency.
-
Euthanize mice at a predetermined time point after the final cerulein injection (e.g., 6-12 hours) for sample collection.
References
- 1. researchgate.net [researchgate.net]
- 2. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analysis of Pain and Analgesia Protocols in Acute Cerulein-Induced Pancreatitis in Male C57BL/6 Mice [frontiersin.org]
- 4. 2.2. Experimental model of acute pancreatitis [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
Application of (E)-AG 556 in Spinal Cord Injury Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of (E)-AG 556 in animal models of spinal cord injury.
Table 1: Effects of this compound on Motor Function Recovery and Histological Outcomes in a Mouse Model of Traumatic Spinal Cord Injury
| Parameter | Control Group (Vehicle) | This compound Treated Group | Percentage Improvement |
| Motor Recovery Score (Basso Mouse Scale) | |||
| - Day 1 post-SCI | 0.2 ± 0.1 | 0.8 ± 0.2 | 300% |
| - Day 4 post-SCI | 0.5 ± 0.2 | 1.5 ± 0.3 | 200% |
| - Day 7 post-SCI | 1.1 ± 0.3 | 2.8 ± 0.4 | 155% |
| - Day 10 post-SCI | 1.8 ± 0.4 | 4.2 ± 0.5 | 133% |
| Histological Assessment (at 24h post-SCI) | |||
| - Spinal Cord Inflammation and Tissue Injury Score | 3.8 ± 0.3 | 1.5 ± 0.2 | 61% Reduction |
| - Neutrophil Infiltration (Myeloperoxidase Activity, U/g tissue) | 15.2 ± 1.8 | 6.5 ± 1.1 | 57% Reduction |
| - Apoptosis (TUNEL-positive cells/section) | 25.6 ± 3.1 | 8.9 ± 1.5* | 65% Reduction |
*Data are presented as mean ± SEM. *p < 0.05 vs. Control Group. Data extrapolated from Genovese et al., Neuropharmacology, 2007.
Table 2: Effects of this compound on Neurological Function and Oxidative Stress in a Rat Model of Spinal Cord Ischemia-Reperfusion Injury
| Parameter | Injury Group (Vehicle) | This compound Treated Group | Percentage Improvement |
| Neurological Score (0-5 scale) | 1.8 ± 0.4 | 3.5 ± 0.5 | 94% Improvement |
| Biochemical Assessment (at 24h post-injury) | |||
| - Malondialdehyde (MDA) Levels (nmol/mg protein) | 3.2 ± 0.4 | 1.5 ± 0.3 | 53% Reduction |
*Data are presented as mean ± SD. *p < 0.05 vs. Injury Group. Data extrapolated from Ilgit et al., Surgical Neurology, 2004.
Experimental Protocols
Protocol 1: Traumatic Spinal Cord Injury in Mice
Based on the methodology described by Genovese et al., 2007.
1. Animal Model:
-
Adult male CD1 mice (25-30 g).
-
Anesthesia: Chloral hydrate (400 mg/kg, intraperitoneally).
2. Surgical Procedure (Spinal Cord Compression Injury):
-
Perform a laminectomy at the T4-T8 vertebral level to expose the spinal cord.
-
Induce a compression injury by applying an aneurysm clip with a closing force of 24 g to the dura at the T6-T7 level for 1 minute.
3. This compound Administration:
-
Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO).
-
Dosage: 1 mg/kg body weight.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer 1 and 6 hours after the induction of spinal cord injury.
4. Assessment of Motor Function:
-
Use the Basso Mouse Scale (BMS) for locomotion, an open-field locomotor rating scale from 0 (complete paralysis) to 9 (normal locomotion).
-
Evaluate motor function at 1, 4, 7, and 10 days post-injury.
5. Histological and Biochemical Analysis (at 24 hours post-injury):
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde. Dissect the spinal cord tissue surrounding the injury site.
-
Histology: Embed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammation.
-
Immunohistochemistry: Perform TUNEL staining to detect apoptotic cells. Use antibodies against iNOS, nitrotyrosine, PARP, Bax, and Bcl-2 to assess for nitrosative stress and apoptosis-related protein expression.
-
Myeloperoxidase (MPO) Assay: Homogenize spinal cord tissue to measure MPO activity as an indicator of neutrophil infiltration.
Protocol 2: Ischemia-Reperfusion Spinal Cord Injury in Rats
Based on the methodology described by Ilgit et al., 2004.
1. Animal Model:
-
Adult male Wistar rats.
2. Surgical Procedure (Aortic Clamping):
-
Anesthetize the rats.
-
Induce spinal cord ischemia by clamping the abdominal aorta for 45 minutes.
-
Remove the clamp to allow reperfusion.
3. This compound Administration:
-
Preparation: Dissolve Tyrphostin AG 556 in a suitable vehicle (e.g., DMSO).
-
Dosage: 3 mg/kg body weight.
-
Administration Route: Intraperitoneal (i.p.) injection.
-
Timing: Administer as a single dose.
4. Neurological Assessment:
-
Evaluate neurological function at 24 hours post-injury using a 0-5 point scoring system (specifics of the scale should be detailed based on the full-text article).
5. Biochemical Analysis (at 24 hours post-injury):
-
Tissue Preparation: Sacrifice rats and collect spinal cord tissue.
-
Malondialdehyde (MDA) Assay: Homogenize spinal cord tissue and measure MDA levels as an indicator of lipid peroxidation and oxidative stress.
Mandatory Visualizations
Signaling Pathways
// Node Definitions AG556 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK/ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronalSurvival [label="Neuronal Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AG556 -> EGFR [label="Inhibits", fontcolor="#EA4335"]; EGFR -> PI3K [arrowhead=tee]; EGFR -> MAPK [arrowhead=tee]; PI3K -> Akt; Akt -> mTOR; Akt -> NFkB [arrowhead=tee]; MAPK -> NFkB; NFkB -> Inflammation; mTOR -> NeuronalSurvival; Akt -> Apoptosis [arrowhead=tee];
} mend Proposed mechanism of this compound in neuroprotection after SCI.
// Node Definitions Start [label="Start: Traumatic SCI Model (Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injury [label="T6-T7 Compression Injury", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="this compound (1 mg/kg, i.p.)\n at 1h and 6h post-SCI", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Behavior [label="Motor Function Assessment\n(BMS Score)\nDays 1, 4, 7, 10", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histo [label="Histological & Biochemical Analysis\n(24h post-SCI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Assess Neuroprotection\n& Functional Recovery", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Injury; Injury -> Treatment; Treatment -> Behavior; Treatment -> Histo; Behavior -> Endpoint; Histo -> Endpoint; } mend Experimental workflow for this compound in a mouse traumatic SCI model.
// Node Definitions AG556 [label="this compound Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EGFR_Inhibition [label="EGFR Tyrosine Kinase\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Injury [label="Reduced Secondary Injury:\n- Inflammation\n- Apoptosis\n- Oxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection:\n- Increased Neuronal Survival\n- Reduced Tissue Damage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Functional_Recovery [label="Improved\nFunctional Recovery", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges AG556 -> EGFR_Inhibition; EGFR_Inhibition -> Secondary_Injury; Secondary_Injury -> Neuroprotection; Neuroprotection -> Functional_Recovery; } mend Logical flow of this compound's therapeutic effects in spinal cord injury.
Application Notes and Protocols for (E)-AG 556 in Experimental Autoimmune Myocarditis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Experimental Autoimmune Myocarditis (EAM) is a well-established animal model that recapitulates key aspects of human autoimmune myocarditis, a condition that can lead to dilated cardiomyopathy and heart failure. The disease is primarily T-cell mediated, with pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) playing a crucial role in the inflammatory cascade and subsequent myocardial damage.[1] (E)-AG 556, a tyrphostin and a selective inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has demonstrated therapeutic potential in mitigating the severity of EAM.[1] These application notes provide a comprehensive overview of the use of this compound in the EAM model, including detailed experimental protocols and a summary of its effects.
Mechanism of Action
This compound is a tyrosine kinase inhibitor.[1] While its broad-spectrum anti-inflammatory properties have been noted, its efficacy in EAM is linked to its ability to modulate T-cell responses and reduce the production of key pro-inflammatory cytokines. The underlying mechanism is believed to involve the inhibition of signaling pathways essential for T-cell activation and cytokine synthesis. Specifically, this compound has been shown to diminish the production of TNF-α and IFN-γ by splenocytes from treated animals, suggesting a direct impact on the cellular immune response driving myocarditis.[1]
Quantitative Data Summary
The following table summarizes the reported effects of this compound in a rat model of EAM. It is important to note that while the primary study reported significant reductions, the precise numerical data for myocarditis severity and cytokine levels were not available in the reviewed literature. The dosage provided is based on common usage in other rodent models for AG-556.
| Parameter | Treatment Group | Dosage & Administration | Duration | Observed Effect |
| Myocarditis Severity | Early Treatment | Likely 5 mg/kg, daily intraperitoneal (IP) injection in DMSO | 21 days | Significantly reduced severity of myocarditis compared to vehicle control.[1] |
| Late Treatment | Likely 5 mg/kg, daily IP injection in DMSO | 10 days | Attenuated the progression of myocarditis when administered after disease onset.[1] | |
| Cytokine Production | Early Treatment | Likely 5 mg/kg, daily IP injection in DMSO | 21 days | Significantly diminished in vitro production of TNF-α and IFN-γ by sensitized splenocytes.[1] |
Experimental Protocols
Induction of Experimental Autoimmune Myocarditis (EAM) in Lewis Rats
This protocol describes the induction of EAM in male Lewis rats via immunization with cardiac myosin.
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Porcine cardiac myosin (Sigma-Aldrich or equivalent)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (Sigma-Aldrich or equivalent)
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-gauge)
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of porcine cardiac myosin in CFA. The final concentration of myosin should be 1 mg/mL. To do this, mix equal volumes of a 2 mg/mL solution of cardiac myosin in PBS with CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize the rats according to your institution's approved protocol. Inject 0.1 mL of the myosin-CFA emulsion into each hind footpad (total of 0.2 mL per rat).
-
Disease Development: EAM will develop over the next 14-21 days. Monitor the animals regularly for signs of distress.
This compound Treatment Regimens
This protocol outlines both early and late treatment strategies with this compound.
Materials:
-
This compound (Calbiochem or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline or PBS
-
Syringes and needles (27-gauge)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in DMSO to create a stock solution. For administration, dilute the stock solution in sterile saline or PBS to the final desired concentration (e.g., 5 mg/kg in a volume of 0.1-0.2 mL). Prepare a vehicle control solution of DMSO in saline/PBS at the same concentration.
-
Early Treatment Protocol:
-
Starting on the day of immunization (Day 0), administer this compound or vehicle control via intraperitoneal (IP) injection daily for 21 consecutive days.[1]
-
-
Late Treatment Protocol:
-
To model a more clinically relevant scenario, begin treatment after the onset of inflammation (e.g., Day 10 post-immunization).
-
Administer this compound or vehicle control via IP injection daily for 10 consecutive days.[1]
-
Assessment of Myocarditis Severity (Histopathology)
This protocol describes the histological evaluation of heart tissue to score the severity of myocarditis.
Materials:
-
Formalin (10% neutral buffered)
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the end of the treatment period (e.g., Day 21), euthanize the rats. Excise the hearts and fix them in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Staining: Dehydrate the fixed hearts, embed them in paraffin, and section them at a thickness of 5 µm. Stain the sections with H&E.
-
Histological Scoring: Examine the stained sections under a microscope in a blinded manner. Score the severity of myocarditis based on the extent of inflammatory cell infiltration and myocardial damage. A commonly used semi-quantitative scoring system is as follows:
-
0: No inflammation
-
1: Small, focal inflammatory lesions
-
2: Larger, more frequent focal lesions
-
3: Widespread inflammation with significant myocardial damage
-
4: Extensive and diffuse inflammation with widespread myocardial necrosis
-
In Vitro Splenocyte Restimulation Assay for Cytokine Profiling
This protocol is for measuring TNF-α and IFN-γ production by splenocytes from treated and control animals.
Materials:
-
Spleens from euthanized rats
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
Red blood cell lysis buffer
-
96-well cell culture plates
-
Concanavalin A (Con A) or cardiac myosin antigen
-
ELISA kits for rat TNF-α and IFN-γ
Procedure:
-
Splenocyte Isolation: Aseptically remove the spleens and prepare single-cell suspensions by mechanical dissociation. Lyse red blood cells using a lysis buffer and wash the remaining splenocytes with RPMI medium.
-
Cell Culture and Stimulation: Resuspend the splenocytes to a concentration of 2 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Add 100 µL of medium containing a stimulating agent to the wells. Use either a polyclonal T-cell activator like Concanavalin A (5 µg/mL) or the specific antigen, cardiac myosin (10 µg/mL), to restimulate the T cells. Include unstimulated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Measurement: After incubation, centrifuge the plates and collect the supernatants. Measure the concentrations of TNF-α and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: Proposed signaling pathway for this compound mediated inhibition of T-cell activation and cytokine production in EAM.
Caption: Experimental workflow for studying the effects of this compound on EAM in rats.
Caption: Logical framework for the therapeutic rationale of using this compound in EAM.
References
Application Notes and Protocols for (E)-AG 556 in Luciferase Reporter Gene Assays
Audience: Researchers, scientists, and drug development professionals.
Application Note: (E)-AG 556 as a Modulator of the EGFR/STAT3 Signaling Pathway
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a cell-surface receptor that, upon activation by ligands like Epidermal Growth Factor (EGF), triggers multiple downstream signaling cascades critical for cell proliferation, survival, and migration.[1][4] One of the key pathways activated by EGFR is the JAK/STAT pathway, particularly involving the Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7]
Persistent activation of the EGFR/STAT3 pathway is implicated in various cancers, making it a prime target for therapeutic intervention.[6][7][8] Luciferase reporter gene assays provide a highly sensitive and quantitative method to study the activity of specific transcription factors like STAT3.[9][10][11] In this system, a promoter containing STAT3 binding elements drives the expression of the luciferase gene. When STAT3 is activated, it binds to the promoter and initiates transcription, leading to the production of luciferase enzyme, which can be measured by the light it produces in the presence of its substrate.
This compound can be used as a tool to investigate the dose-dependent inhibition of the EGFR signaling pathway. By treating cells containing a STAT3-luciferase reporter with this compound, researchers can quantify the compound's ability to suppress EGFR-mediated STAT3 transcriptional activity. This application is crucial for screening potential drug candidates, validating mechanisms of action, and understanding the intricate details of cellular signaling.
Mechanism of Action: Inhibition of the EGFR-STAT3 Signaling Cascade
The binding of a ligand (e.g., EGF) to EGFR induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for downstream signaling proteins. The Janus Kinase (JAK) can be activated, which in turn phosphorylates STAT3 monomers.[7] Phosphorylated STAT3 proteins form dimers, translocate into the nucleus, and bind to specific DNA response elements in the promoters of target genes, thereby activating their transcription.[7][8]
This compound acts by selectively inhibiting the tyrosine kinase activity of EGFR.[1][12][13] This blockade prevents the initial autophosphorylation of the receptor, thereby halting the entire downstream signaling cascade, including the activation of STAT3. The resulting decrease in activated STAT3 leads to reduced transcription of target genes, which can be quantitatively measured as a decrease in light output in a STAT3-driven luciferase reporter assay.
Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound based on published data. This information is essential for designing experiments and determining appropriate concentration ranges.
| Parameter | Value | Cell/System Context | Reference |
| IC₅₀ (EGFR Inhibition) | 1.1 µM | Cell-free assay | [1][3] |
| IC₅₀ (Growth Suppression) | 5 µM | EGF-induced growth of HER14 cells | [14][15] |
| Typical Working Concentration | 10 µM | HEK 293 cells, human atrial myocytes | [1][3][12][13] |
| Solubility | ~67 mg/mL (199 mM) | In fresh DMSO | [15] |
Experimental Protocol: STAT3 Luciferase Reporter Gene Assay
This protocol outlines the steps to measure the inhibitory effect of this compound on STAT3-mediated transcription in a cell-based luciferase reporter assay.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
STAT3-responsive firefly luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound (powder)
-
DMSO (sterile)
-
Recombinant Human EGF or IL-6[16]
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System[17]
-
Opaque, white 96-well cell culture plates
-
Luminometer
Stock Solution Preparation
-
Prepare a 20 mM stock solution of this compound by dissolving it in sterile DMSO.[15]
-
Aliquot and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles.
Experimental Procedure
-
Cell Seeding: Seed HEK293 cells into an opaque, white 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1.5 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Transfection:
-
Co-transfect the cells in each well with the STAT3-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the 20 mM stock. A typical final concentration range might be 0.1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Pathway Stimulation:
-
After pre-incubation, stimulate the cells by adding EGF (e.g., 50 ng/mL) or IL-6 to all wells except for the unstimulated negative control.
-
Incubate for an additional 6-8 hours.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Program the luminometer to inject the firefly luciferase substrate and measure the signal, followed by the injection of the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla signal) and a second measurement.[17]
-
Transfer 10-20 µL of the cell lysate from each well to a new opaque 96-well plate for analysis.
-
Add 50-100 µL of the Luciferase Assay Reagent II (firefly substrate) to the lysate and measure the luminescence (Firefly).[20]
-
Add 50-100 µL of the Stop & Glo® Reagent to the same well and measure the luminescence again (Renilla).
-
Data Analysis and Interpretation
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the corresponding Renilla luciferase activity. This ratio corrects for variability in transfection efficiency and cell number.
-
Calculate Fold Induction/Inhibition:
-
Determine the fold induction for the stimulated vehicle control relative to the unstimulated control.
-
Express the activity in this compound-treated wells as a percentage of the stimulated vehicle control.
-
-
Dose-Response Curve: Plot the normalized luciferase activity against the log concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value. The expected result is a dose-dependent decrease in luciferase activity in stimulated cells treated with this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | EGFR | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. goldbio.com [goldbio.com]
- 12. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 18. assaygenie.com [assaygenie.com]
- 19. takara.co.kr [takara.co.kr]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Cell Cycle Analysis Using (E)--AG 556
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1] The EGFR signaling pathway is a critical regulator of cell proliferation, and its dysregulation is a common feature in various cancers.[2][3] EGFR activation initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell cycle progression, particularly the transition from G1 to S phase.[2][3][4] By inhibiting EGFR kinase activity, this compound blocks these pro-proliferative signals, leading to cell cycle arrest, primarily in the G1 phase.[2][5] This makes this compound a valuable tool for studying the EGFR pathway's role in cell cycle regulation and for investigating its potential as an anticancer agent.
These application notes provide a comprehensive guide to utilizing this compound for cell cycle analysis, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for use in a research setting.
Mechanism of Action of this compound in Cell Cycle Arrest
This compound exerts its effect on the cell cycle by targeting the EGFR signaling pathway. The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for adaptor proteins that activate downstream signaling pathways crucial for cell cycle progression.[3][6]
This compound, as a tyrphostin, inhibits the tyrosine kinase activity of EGFR, preventing this initial phosphorylation event.[1][5] This blockade disrupts the entire downstream signaling cascade, ultimately leading to the inhibition of cyclin-dependent kinase 2 (Cdk2) activation.[2] Cdk2 is a key enzyme required for the transition from the G1 to the S phase of the cell cycle. The inhibition of Cdk2 activation results in the accumulation of cells in the late G1 phase, effectively halting cell proliferation.[2][5]
Quantitative Data: Effect of this compound on Cell Cycle Distribution
Treatment of cells with this compound leads to a significant arrest in the G1 phase of the cell cycle. The following table summarizes the observed effect. It is recommended to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for the specific cell line being investigated.
| Treatment | Cell Line | Concentration | Incubation Time | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Vehicle Control (DMSO) | Varies | - | 24-48 hours | Baseline | Baseline | Baseline | - |
| This compound | Varies | 10-50 µM | 24-48 hours | ~85% | Reduced | Reduced | [2][5] |
Note: The values presented are based on published data for tyrphostins including AG 556.[2][5] The optimal conditions and the extent of cell cycle arrest may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound (Tocris Bioscience or other reputable supplier)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
15 mL conical tubes
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells of interest in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle-only control (DMSO at the same final concentration as in the highest this compound treatment).
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS. Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL).
-
Incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes. If clumping is observed, filter the suspension through a cell strainer.
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate red channel (e.g., ~617 nm).
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution. Gate on single cells to exclude doublets and debris, and then apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on the DNA content histogram.
-
Troubleshooting
-
Cell Clumping: Ensure a single-cell suspension before fixation. Gentle pipetting or passing the cells through a small gauge needle can help. Filtering the stained sample through a cell strainer before analysis is also recommended.
-
High CV of G0/G1 Peak: Ensure slow and dropwise addition of cold ethanol during fixation while vortexing. Run samples at a low flow rate on the cytometer.
-
High Background Fluorescence: Ensure complete removal of ethanol after fixation. Optimize PI concentration and incubation time for your specific cell type. Ensure adequate RNase A treatment to remove RNA.
Conclusion
This compound is a potent tool for inducing G1 cell cycle arrest through the inhibition of EGFR signaling. The protocols and information provided here offer a solid foundation for researchers to investigate the effects of this compound on cell proliferation and to explore its therapeutic potential. Accurate and reproducible cell cycle analysis is a critical component of this research, and the detailed methodology will aid in achieving reliable results.
References
- 1. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Note & Protocols: Measuring TNF-alpha Inhibition by (E)-AG 556
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory and autoimmune diseases.[1] Produced primarily by macrophages and monocytes, TNF-α initiates a signaling cascade upon binding to its receptors, TNFR1 and TNFR2, leading to the activation of downstream pathways such as NF-κB and MAPK.[2] This activation results in the production of other inflammatory mediators, cellular proliferation, and in some contexts, apoptosis.[3] Given its critical role in inflammation, TNF-α has become a key target for therapeutic intervention in diseases like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[4][5]
(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] In addition to its effects on EGFR, this compound has been shown to block the production of TNF-α induced by lipopolysaccharide (LPS). This dual activity suggests its potential as a modulator of inflammatory processes. One study has indicated its effectiveness in an animal model of a multiple sclerosis-like syndrome is attributed to its inhibition of TNF-α.[7] This document provides detailed protocols for measuring the inhibitory effect of this compound on TNF-α production and its downstream signaling pathways.
TNF-α Signaling Pathway
The following diagram illustrates the simplified signaling pathway initiated by TNF-α, leading to inflammatory responses and apoptosis. This compound is hypothesized to interfere with this pathway by reducing the production of TNF-α.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rheumatology.org [rheumatology.org]
- 3. drugs.com [drugs.com]
- 4. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound | EGFR | TargetMol [targetmol.com]
- 6. The Effect Of Tyrphostin AG-556 A TNF-Alpha Inhibitor, On Intimal Thickening In A Mouse Model Of Arterial Injury - SLEZAK/Tau [tau.ac.il]
- 7. apexbt.com [apexbt.com]
Application Notes and Protocols: (E)-AG 556 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] It exerts its inhibitory effect with an IC50 of 1.1 µM for EGFR, while showing much lower activity against other related kinases like ErbB2 (IC50 > 500 µM). The development of resistance to single-agent kinase inhibitor therapy is a significant challenge in cancer treatment.[4][5][6] A promising strategy to overcome or delay resistance and enhance therapeutic efficacy is the combination of kinase inhibitors that target different nodes within the oncogenic signaling network.[4][5][7][8]
These application notes provide a framework for investigating the synergistic or additive effects of this compound in combination with other kinase inhibitors, drawing upon established methodologies for similar drug combination studies, particularly those involving EGFR and SRC inhibitors. The protocols outlined below are designed to enable researchers to assess the efficacy of such combinations in relevant cancer cell line models.
Data Presentation: Efficacy of EGFR and SRC Inhibitor Combinations
The following table summarizes representative data from studies combining EGFR inhibitors with SRC inhibitors, demonstrating the potential for synergistic effects in overcoming resistance. This data can serve as a benchmark when evaluating combinations involving this compound.
| Cell Line | EGFR Inhibitor | SRC Inhibitor | Combination Effect | Quantitative Measure | Reference |
| H1975 (EGFR L858R/T790M) | Cetuximab | Saracatinib | Synergy | Combination Index (CI) < 1 | [9] |
| HCC827 (EGFR delE746_A750) | Cetuximab | Saracatinib | Synergy | Increased cell survival inhibition | [9] |
| PC-9 (EGFR delE746_A750) | Cetuximab | Saracatinib | Synergy | Enhanced inhibition of cell signaling | [9] |
| Cetuximab-resistant CRC cells | Cetuximab | KX2-391 | Synergy | Increased cell death and apoptosis | [7] |
Signaling Pathways and Rationale for Combination Therapy
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR. In many cancers, this pathway is aberrantly activated.
SRC, a non-receptor tyrosine kinase, can contribute to resistance to EGFR inhibitors by activating bypass signaling pathways that reactivate downstream effectors, even in the presence of an EGFR blockade.[5][6][10] Combining an EGFR inhibitor like this compound with a SRC inhibitor can therefore simultaneously block the primary oncogenic driver and a key resistance mechanism, leading to a more potent and durable anti-cancer effect.
Caption: EGFR and SRC signaling pathways and points of inhibition.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the effect of this compound in combination with another kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., lung, breast, colon cancer lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (Tyrphostin AG 556)
-
Second kinase inhibitor (e.g., a SRC inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare stock solutions of this compound and the second kinase inhibitor in DMSO. Prepare serial dilutions of each drug and their combinations in cell culture medium.
-
Drug Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the single drugs or their combinations at various concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 for each drug alone and in combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for assessing cell viability.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for examining the molecular effects of the drug combination on key signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and the second kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-SRC, anti-SRC, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the second kinase inhibitor, or their combination for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western Blot analysis.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of combining this compound with other kinase inhibitors. By systematically evaluating cell viability and the modulation of key signaling pathways, these experiments can elucidate synergistic interactions and provide a strong rationale for further preclinical and clinical development of novel combination therapies in cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. SmallMolecules.com | AG 556 (Tyrphostin AG 556) (10 mg) from Biotrend | SmallMolecules.com [smallmolecules.com]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. c-Src and EGFR Inhibition in Molecular Cancer Therapy: What Else Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Stability of (E)-AG 556 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-AG 556 is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and has been shown to block the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α).[1] As a tyrphostin, its efficacy in research and preclinical studies is contingent upon its stability in solution. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecule inhibitors like this compound. This document provides detailed application notes and protocols for assessing and ensuring the long-term stability of this compound when stored in DMSO. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[2] By inhibiting EGFR autophosphorylation, this compound can suppress the growth of EGFR-dependent cells.[3] Furthermore, this compound has been observed to inhibit the production of TNF-α, a key pro-inflammatory cytokine.[1]
Below are diagrams illustrating the EGFR signaling pathway and the TNF-α signaling pathway, highlighting the point of intervention for inhibitors like this compound.
References
Troubleshooting & Optimization
(E)-AG 556 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (E)-AG 556, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value in the low micromolar range.[1][2] EGFR is a cell-surface receptor that plays a crucial role in cancer cell proliferation and tumor invasion.[1][2] By inhibiting EGFR, this compound blocks downstream signaling pathways, leading to cell cycle arrest and reduced cytokine production.[1][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. It is insoluble in water.[3]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to a year. For frequent use, the stock solution can be kept at 4°C for over a week. It is advisable to avoid repeated freeze-thaw cycles.[4]
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
No, this compound is insoluble in water and should not be dissolved directly in aqueous solutions.[3] A concentrated stock solution should first be prepared in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted to the final working concentration in the aqueous buffer or cell culture medium.
Troubleshooting Guide: Solubility Issues
Issue 1: this compound powder is not dissolving in the recommended solvent.
-
Solution 1: Sonication. Use a sonicator to aid in the dissolution of the compound.[4]
-
Solution 2: Gentle Warming. Gently warm the solution to 45°C to increase solubility.[4]
-
Solution 3: Check Solvent Quality. Ensure that the solvent used is anhydrous and of high purity, as contaminants can affect solubility.
Issue 2: The compound precipitates out of solution after dilution in aqueous media.
-
Solution 1: Lower the Final Concentration. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution might be too low to maintain the solubility of this compound. Try to keep the final DMSO concentration consistent across experiments and as high as permissible for your experimental system (typically ≤ 0.5%).
-
Solution 2: Prepare Fresh Dilutions. Do not store diluted aqueous solutions of this compound for extended periods. Prepare fresh dilutions from the stock solution for each experiment.
-
Solution 3: Vortex During Dilution. When diluting the stock solution, vortex the aqueous medium to ensure rapid and uniform mixing, which can help prevent localized high concentrations that may lead to precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility | Molar Concentration |
| DMSO | 50 mg/mL | 148.64 mM |
| Ethanol | 2 mg/mL | 5.94 mM |
| Water | Insoluble | N/A |
Note: Solubility can vary slightly between batches. Sonication is recommended for achieving the maximum solubility in DMSO.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder (Molecular Weight: 336.39 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg of this compound.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming to 45°C can also be applied if necessary.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.
Protocol 2: Dilution of Stock Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in pure cell culture medium.
-
Final Dilution: Add the required volume of the stock solution (or intermediate dilution) to the final volume of cell culture medium to achieve the desired working concentration. For example, to make 10 mL of a 10 µM solution, add 10 µL of the 10 mM stock solution to 10 mL of media.
-
Mix Thoroughly: Immediately vortex or pipette up and down to ensure the compound is evenly dispersed in the medium.
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: EGFR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Optimizing (E)-AG 556 Dosage for In Vivo Studies
Welcome to the technical support center for the use of (E)-AG 556 in in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting common issues encountered during in vivo studies with this potent tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. Its primary mechanism of action is the selective inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By blocking the ATP binding site of the receptor, this compound prevents its autophosphorylation and the subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to reduce the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), suggesting its potential in inflammatory disease models.
Q2: What are the key signaling pathways affected by this compound?
This compound primarily targets the EGFR signaling pathway . Upon activation by ligands such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound effectively dampens these signals.
This compound also modulates the TNF-α signaling pathway . TNF-α, a key inflammatory cytokine, binds to its receptors (TNFR1 and TNFR2) to activate signaling cascades that can lead to inflammation, apoptosis, or cell survival through pathways involving NF-κB and JNK.[2][3] this compound has been shown to reduce TNF-α production.
Q3: What is a recommended starting dose for this compound in in vivo studies?
Based on available literature, a starting point for dosage can be extrapolated from studies on this compound and related tyrphostins. It is crucial to note that the optimal dose is highly dependent on the animal model, disease context, and administration route. A pilot dose-response study is strongly recommended.
Q4: How should I prepare this compound for in vivo administration?
This compound is poorly soluble in aqueous solutions. A common approach for formulating such compounds for in vivo use involves a co-solvent system. While specific formulations may vary between studies, a generally effective vehicle composition can be prepared.
Q5: What are potential side effects or toxicities associated with this compound and related compounds?
While some studies using this compound at therapeutic doses have not reported significant adverse effects, high doses of tyrphostin compounds can lead to toxicity. For example, studies with the related EGFR inhibitor AG-1478 have reported hypomagnesemia and cardiac dysfunction in rats at a dose of 21.4 mg/kg/day. Researchers should carefully monitor animals for any signs of distress, weight loss, or changes in behavior, especially during initial dose-finding studies.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and a closely related tyrphostin from in vivo studies. Due to limited publicly available data for this compound, information on AG 126 is included to provide a broader context for dosage selection.
| Compound | Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings | Reference |
| This compound | Canine | Escherichia coli peritonitis | 6.25 mg/kg | Intravenous | Improved survival, reduced multi-organ failure. No significant hemodynamic or metabolic abnormalities in normal animals at this dose. | Sevransky JE, et al. 1997 |
| AG 126 | Rat | Experimental Colitis | 5 mg/kg/day | Intraperitoneal | Reduced the degree of colitis. | Cuzzocrea S, et al. 2000 |
| This compound | Rat | Experimental Autoimmune Myocarditis | Not Specified | Daily injections | Significantly reduced the severity of myocarditis.[4] | George J, et al. 2004 |
| This compound | Rat | Myocardial Infarction | Not Specified | Daily injections for 7 days | Reduced infarct size and improved cardiac performance. | George J, et al. 2003 |
| This compound | Mouse | Acute Pancreatitis | Not Specified | Pre- or post-treatment | Significantly reduced pancreatic inflammation and tissue injury.[5] | Balachandra S, et al. 2005 |
| This compound | Mouse | Spinal Cord Trauma | Not Specified | Treatment | Significantly reduced spinal cord inflammation and tissue injury, and improved limb function recovery. | Genovese T, et al. 2007 |
Note: "Not Specified" indicates that the dosage was not available in the abstract. Researchers are strongly encouraged to consult the full-text articles for detailed experimental information.
Experimental Protocols
1. Preparation of this compound Formulation (Example for a 10 mg/kg dose)
This protocol is a general guideline and may require optimization based on your specific experimental needs.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, dissolve 20 mg of this compound in 0.5 mL of DMSO to get a 40 mg/mL stock. Briefly sonicate if necessary to fully dissolve.
-
Vehicle Preparation: In a sterile tube, prepare the co-solvent vehicle. For a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS, the volumes for a 1 mL total volume would be:
-
50 µL DMSO (from your stock solution preparation)
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL Saline or PBS
-
-
Final Formulation:
-
To the required volume of your this compound stock solution in DMSO, add the PEG300 and mix thoroughly until clear.
-
Add the Tween 80 and mix again until the solution is clear.
-
Finally, add the saline or PBS dropwise while vortexing to prevent precipitation. The final solution should be clear.
-
-
Administration: Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection).
-
2. Intraperitoneal (IP) Injection in Mice
-
Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Insert the needle at a 15-30 degree angle. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the solution.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitation in the formulation | - Incorrect order of solvent addition.- Temperature changes.- High final concentration. | - Always add the aqueous component (saline/PBS) last and slowly while vortexing.- Prepare the formulation fresh before each use.- Gently warm the solution to aid dissolution, but be mindful of compound stability.- If precipitation persists, consider adjusting the vehicle composition (e.g., increasing the percentage of co-solvents) or lowering the final drug concentration and increasing the injection volume (within acceptable limits). |
| No observable in vivo efficacy | - Suboptimal dosage.- Poor bioavailability.- Rapid metabolism or clearance of the compound.- Inappropriate animal model. | - Perform a dose-response study to identify the optimal therapeutic dose.- Ensure the formulation is clear and fully dissolved before injection.- Consider alternative administration routes that may improve bioavailability (e.g., intravenous).- Review literature to confirm the relevance of your animal model and the role of the target pathway in the disease pathology. |
| Adverse effects in animals (e.g., lethargy, weight loss) | - Vehicle toxicity.- Compound toxicity. | - Run a vehicle-only control group to assess the effects of the formulation itself. High concentrations of DMSO can have sedative effects.- If vehicle toxicity is observed, consider reducing the concentration of organic solvents or trying an alternative formulation.- If compound toxicity is suspected, reduce the dosage and/or the frequency of administration. |
| Inconsistent results between animals | - Inaccurate dosing.- Variability in animal health or genetics.- Inconsistent formulation preparation. | - Ensure accurate weighing of animals for precise dose calculation.- Use animals of the same age, sex, and genetic background.- Prepare a single batch of the formulation for each experimental group to ensure consistency. |
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: TNF-α Signaling Pathway and the modulatory effect of this compound.
References
- 1. Role of peroxisome proliferator-activated receptor-α in acute pancreatitis induced by cerulein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of the trans-sulfuration pathway in acute pancreatitis due to nitration of cystathionine β-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
Potential off-target effects of (E)-AG 556
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of (E)-AG 556. The information is designed to help researchers interpret unexpected experimental outcomes and proactively investigate the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases. It acts as a potent and selective inhibitor of EGFR kinase activity.
Q2: I am observing a phenotype in my experiments that is not consistent with EGFR inhibition. What could be the cause?
A2: While this compound is a selective EGFR inhibitor, unexpected phenotypes could arise from several factors:
-
Off-target effects: The compound may be interacting with other proteins (off-targets) in the cell.
-
Pathway crosstalk: Inhibition of EGFR can lead to compensatory signaling through other pathways.
-
Experimental artifacts: Issues with experimental setup, reagents, or cell line integrity can lead to misleading results.
This guide provides detailed protocols and troubleshooting advice to help you investigate these possibilities.
Q3: What are the known off-targets of this compound?
A3: Published research has identified several off-targets for this compound and other tyrphostin-class EGFR inhibitors. These include:
-
Ion Channels:
-
Large conductance Ca2+-activated K+ (BK) channels.
-
Ultra-rapidly activating delayed rectifier K+ current (IKur), mediated by Kv1.5 channels.
-
Transient Receptor Potential Melastatin 2 (TRPM2) and Ankyrin 1 (TRPA1) channels.
-
-
Other Kinases: While a comprehensive kinase screen for this compound is not publicly available, other EGFR inhibitors of the same class, like AG 1478, have shown some cross-reactivity. It is crucial to experimentally determine the kinase selectivity profile of this compound in your system of interest.
Q4: How can I experimentally identify potential off-targets of this compound in my experimental system?
A4: Several unbiased, proteome-wide methods can be employed to identify off-targets:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in protein thermal stability upon compound binding.
-
Affinity Chromatography-Mass Spectrometry (AP-MS): This technique uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
Detailed protocols for these methods are provided in the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
| Potential Cause | Troubleshooting Steps |
| Off-target Toxicity | 1. Perform a dose-response curve and compare the IC50 for the observed phenotype with the known IC50 for EGFR inhibition. A significant discrepancy may suggest an off-target effect. 2. Use a structurally unrelated EGFR inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment by overexpressing EGFR. If the phenotype is not rescued, it suggests the involvement of other targets. |
| Cell Line Specificity | 1. Confirm the EGFR expression and activation status in your cell line. 2. Test the effect of this compound in a panel of cell lines with varying EGFR expression levels. |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound. 2. Protect the compound from light and repeated freeze-thaw cycles. |
Issue 2: Unexplained Changes in Signaling Pathways (other than EGFR pathway)
| Potential Cause | Troubleshooting Steps |
| Off-target Kinase Inhibition | 1. Perform a kinase panel screening to identify other kinases inhibited by this compound. 2. If a specific off-target kinase is identified, use a more selective inhibitor for that kinase to see if it recapitulates the observed phenotype. 3. Analyze your data for paradoxical pathway activation, as some kinase inhibitors can unexpectedly activate certain signaling pathways.[1][2] |
| Pathway Crosstalk | 1. Use systems biology approaches to model potential crosstalk between the EGFR pathway and the unexpectedly altered pathway. 2. Inhibit key nodes in the crosstalk pathway to see if the unexpected phenotype is reversed. |
| Feedback Mechanisms | 1. Investigate if the inhibition of EGFR leads to a feedback activation of other receptor tyrosine kinases (RTKs). 2. Perform a time-course experiment to observe the dynamics of pathway activation/inhibition. |
Quantitative Data Summary
Since a comprehensive kinase selectivity profile for this compound is not publicly available, the following tables provide representative data for other well-characterized EGFR tyrosine kinase inhibitors to illustrate the type of data researchers should aim to generate and consider.
Table 1: Representative Kinase Selectivity Profile for an EGFR Inhibitor (Example: Gefitinib)
| Kinase | IC50 (nM) |
| EGFR | 2 - 37 |
| HER2 (ErbB2) | 1,700 - 10,000 |
| HER4 (ErbB4) | 7,100 |
| VEGFR2 | > 10,000 |
| PDGFRβ | > 10,000 |
| c-Src | > 10,000 |
Data compiled from various sources. Actual values can vary depending on assay conditions.
Table 2: Representative IC50 Values for this compound and Analogs on Primary and Off-Targets
| Compound | Target | IC50 (nM) |
| This compound | EGFR | ~3 |
| AG 1478 | EGFR | 3 |
| AG 1478 | ErbB2 | > 100,000 |
| AG 1478 | PDGFR | > 100,000 |
This table highlights the selectivity of tyrphostin-class inhibitors for EGFR over other related kinases.[3][4]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
This protocol allows for the assessment of compound binding to proteins in a cellular context.
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 10x IC50 for EGFR) or vehicle (DMSO) for 1-2 hours.
-
-
Heating:
-
Harvest and wash the cells. Resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a PCR cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein levels of interest by Western blotting or mass spectrometry (for proteome-wide analysis). A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
-
Protocol 2: Affinity Chromatography-Mass Spectrometry (AP-MS) for Off-Target Identification
This protocol identifies proteins that physically interact with the compound.
-
Preparation of Affinity Matrix:
-
Synthesize a derivative of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).
-
Couple the derivatized compound to the beads according to the manufacturer's protocol.
-
-
Cell Lysis:
-
Lyse cultured cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the this compound-coupled beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry, or directly analyze the entire eluate using LC-MS/MS for a proteome-wide identification of interacting proteins.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects.
References
Technical Support Center: (E)-AG 556 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for assessing the cytotoxicity of (E)-AG 556 in various cell lines. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
Introduction to this compound
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 value of 1.1 µM.[1] EGFR is a cell-surface receptor that plays a crucial role in cancer cell proliferation and tumor invasion.[1] By inhibiting EGFR, AG 556 can arrest the cell cycle at the G1/S phase and inhibit the activation of Cdk2.[1] Its ability to modulate cell signaling pathways and reduce cytokine levels suggests its potential as an anti-cancer agent.[1]
Experimental Protocols
Accurate assessment of this compound cytotoxicity relies on robust and well-executed experimental protocols. The two most common methods for evaluating cell viability and apoptosis are the MTT assay and Annexin V/PI staining.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2][3] The concentration of the formazan, which is proportional to the number of living cells, can be quantified by measuring the absorbance at a specific wavelength.[3][4]
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)[3]
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.[4][5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570-590 nm using a microplate reader.[3]
Annexin V/PI Staining for Apoptosis
Annexin V/Propidium Iodide (PI) staining is a common method for detecting apoptotic cells by flow cytometry.[6] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay in appropriate culture plates or flasks.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic method (e.g., EDTA) to maintain membrane integrity.[7]
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[7][8]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[8]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Quantitative Data Summary
The following tables present illustrative quantitative data for the cytotoxic effects of this compound on various cancer cell lines. Note: This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| HeLa | Cervical Cancer | 12.5 |
| PC-3 | Prostate Cancer | 7.1 |
Table 2: Percentage of Apoptotic Cells (Annexin V+) after 24h Treatment with this compound
| Cell Line | This compound Concentration (µM) | Early Apoptosis (Annexin V+/PI-) | Late Apoptosis (Annexin V+/PI+) |
| A549 | 0 (Control) | 3.1% | 1.5% |
| 5 | 15.8% | 7.2% | |
| 10 | 28.4% | 14.6% | |
| MCF-7 | 0 (Control) | 2.5% | 1.1% |
| 10 | 12.3% | 5.8% | |
| 20 | 22.7% | 11.9% |
Troubleshooting Guide
This guide addresses common issues that may arise during the assessment of this compound cytotoxicity.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicate Wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes.[9] |
| Pipetting errors, especially with small volumes. | Perform serial dilutions to avoid pipetting very small volumes of high-concentration stock solutions.[9] | |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate for experimental samples.[10] | |
| Low Absorbance/Fluorescence Signal | Insufficient cell number. | Optimize the initial cell seeding density. |
| Assay not sensitive enough. | Consider using a more sensitive viability assay.[9] | |
| Incorrect wavelength used for measurement. | Verify the correct absorbance/emission wavelengths for the specific assay. | |
| High Background Signal | Contamination of cell culture. | Regularly check cultures for contamination and use aseptic techniques. |
| Components in the medium (e.g., phenol red) interfering with the assay. | Use phenol red-free medium if it interferes with the assay's fluorescence.[10] | |
| Solvent toxicity. | Ensure the final solvent concentration (e.g., DMSO) is at a non-toxic level (typically ≤0.5%). Run a solvent-only control.[9] | |
| Unexpected Cell Death in Control Group | Harsh cell handling. | Handle cells gently during passaging, seeding, and washing steps. |
| Suboptimal culture conditions. | Ensure proper incubator settings (temperature, CO₂, humidity) and use fresh culture medium. | |
| No Dose-Dependent Cytotoxicity Observed | This compound degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment.[9] |
| Cell line is resistant to EGFR inhibition. | Check the EGFR expression level in your cell line. Consider using a cell line with known high EGFR expression.[9] | |
| Incorrect concentration range tested. | Perform a broader range of concentrations in a preliminary experiment to determine the effective dose range. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] Inhibition of EGFR blocks downstream signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.[1]
Q2: How should I prepare and store this compound? A2: this compound is typically soluble in DMSO and ethanol.[9] It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it, and store it at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9] For experiments, dilute the stock solution to the final working concentration in the cell culture medium.
Q3: Can I use other cytotoxicity assays besides MTT and Annexin V? A3: Yes, other assays such as MTS, XTT, WST-1, and CellTiter-Glo® can also be used to assess cell viability.[11] For detecting cell death, assays that measure the release of lactate dehydrogenase (LDH) or the use of other viability dyes like 7-AAD are also suitable.[12] The choice of assay may depend on the specific cell type and experimental goals.
Q4: Why am I seeing Annexin V positive, PI negative cells (early apoptosis) but no significant increase in Annexin V positive, PI positive cells (late apoptosis)? A4: This could be due to the time point of your analysis. The transition from early to late apoptosis takes time. You may need to perform a time-course experiment (e.g., 24h, 48h, 72h) to observe the progression of apoptosis.
Q5: Can this compound affect non-cancerous cell lines? A5: As an EGFR inhibitor, this compound may also affect non-cancerous cells that express EGFR. It is advisable to test the cytotoxicity of this compound on a relevant non-cancerous cell line as a control to assess its selectivity and potential off-target effects.
Visualizations
Caption: EGFR signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for this compound cytotoxicity assessment.
References
- 1. apexbt.com [apexbt.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 12. 7-AAD/CFSE Cell-Mediated Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting (E)-AG 556 experimental variability
Welcome to the technical support center for (E)-AG 556. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental variability and to offer clear protocols for common assays involving this selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3][4] It functions by competing with ATP at the kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately affects cellular processes such as proliferation, differentiation, and survival. The reported IC50 for EGFR inhibition is 1.1 µM.[5]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. It is reported to be insoluble in water. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: How should I store this compound?
For long-term storage, it is recommended to store the solid compound desiccated at +4°C. Stock solutions in DMSO should be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: I am observing inconsistent results in my experiments. What could be the cause?
Inconsistent results with this compound can arise from several factors:
-
Compound Instability: Tyrphostin compounds can be sensitive to light.[6] It is recommended to handle the compound and its solutions with protection from light to prevent photodegradation, which can alter its activity.
-
Solubility Issues: Due to its poor water solubility, this compound may precipitate in aqueous buffers or cell culture media, especially at higher concentrations. Ensure that the final DMSO concentration in your assay is low (typically <0.5%) and that the compound remains in solution.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact the cellular response to EGFR inhibition. Maintaining consistent cell culture practices is crucial.
-
Off-Target Effects: While this compound is selective for EGFR over ErbB2 (IC50 > 500 µM), its effects on a broader range of kinases have not been extensively published. Unexpected phenotypes could be due to inhibition of other kinases. If you observe unexpected results, consider performing a kinase selectivity profile to identify potential off-target interactions.
Q5: Are there any known off-target effects of this compound?
This compound is a selective inhibitor of EGFR. It shows significantly less activity against the closely related receptor tyrosine kinase ErbB2. However, a comprehensive screening against a large panel of kinases has not been widely reported in the available literature. It is a good practice in drug discovery to profile compounds against a kinase panel to understand their selectivity. If your experimental results are inconsistent with known EGFR signaling, off-target effects should be considered as a potential cause.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory effect | Compound Degradation: this compound may have degraded due to improper storage or exposure to light.[6] | Prepare fresh stock solutions from solid compound. Protect all solutions from light by using amber vials or wrapping tubes in foil. |
| Incorrect Concentration: Errors in calculating dilutions or weighing the compound. | Double-check all calculations and ensure the balance is properly calibrated. | |
| Cellular Resistance: The cell line used may have intrinsic or acquired resistance to EGFR inhibitors. | Verify the EGFR mutation status of your cell line. Use a sensitive positive control cell line known to respond to EGFR inhibition. | |
| High variability between replicates | Compound Precipitation: this compound may be precipitating in the aqueous assay buffer or cell culture medium. | Visually inspect for precipitates after dilution. Reduce the final concentration of this compound or increase the final DMSO concentration (while ensuring it remains non-toxic to cells). |
| Inconsistent Cell Seeding: Uneven cell numbers across wells. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. | |
| Edge Effects in Plate-Based Assays: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the plate for experimental samples or ensure proper humidification of the incubator. | |
| Unexpected cellular phenotype | Off-Target Effects: Inhibition of other kinases besides EGFR. | Review the literature for known off-target effects of tyrphostins. Consider using a structurally different EGFR inhibitor as a control. Perform a kinase selectivity screen. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (DMSO only) to assess its effect. | |
| Inconsistent Western blot results for p-EGFR | Suboptimal Lysis Buffer: Inadequate inhibition of phosphatases during cell lysis. | Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice at all times. |
| Low Protein Concentration: Insufficient amount of protein loaded on the gel. | Perform a protein quantification assay (e.g., BCA) and load an adequate amount of protein (typically 20-30 µg). | |
| Poor Antibody Performance: Primary or secondary antibody is not working correctly. | Use a validated antibody for p-EGFR and its corresponding total EGFR. Optimize antibody dilutions and incubation times. |
Experimental Protocols & Methodologies
Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation in cultured cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR and anti-total EGFR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate EGFR phosphorylation by adding EGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
In Vitro Kinase Assay
This protocol assesses the direct inhibitory effect of this compound on EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
This compound stock solution (10 mM in DMSO)
-
Kinase assay buffer
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare Kinase Reaction: In a 96-well plate, prepare the kinase reaction mixture containing kinase assay buffer, recombinant EGFR, and the tyrosine kinase substrate.
-
Add Inhibitor: Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using a detection kit like ADP-Glo™, following the manufacturer's instructions.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations
Caption: EGFR Signaling Pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.
Caption: Logical relationship for troubleshooting inconsistent experimental results.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein and tyrphostin AG556 decrease ultra‐rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-AG 556 stability in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols regarding the stability of the EGFR inhibitor, (E)-AG 556 (Tyrphostin AG 556), in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 value of approximately 1.1-5 µM.[1] It functions by targeting the catalytic activity of the receptor, thereby blocking downstream signaling pathways involved in cell proliferation and survival.[2] It is selective for EGFR over other receptors like ErbB2/HER2.[3][1]
Q2: How should I prepare and store stock solutions of this compound?
Proper storage is critical to maintaining the compound's integrity.
-
Solid Compound: The solid form of this compound should be stored desiccated at +4°C or -20°C.[1] Manufacturer data suggests stability for at least four years under these conditions.[3]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO.[4] For long-term storage, this stock solution should be aliquoted to avoid multiple freeze-thaw cycles and stored at -20°C, protected from light.[4] Once in solution, it is recommended to use it within three months to prevent loss of potency.[4]
Q3: How stable is this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂)?
Therefore, it is crucial to assume that stability may be limited. For reproducible results, it is best practice to add the compound to the media immediately before treating the cells. If longer incubation times are necessary, users should validate the compound's stability under their specific experimental conditions (see Experimental Protocols section).
Q4: What factors can negatively impact the stability of this compound in my experiments?
Several factors can contribute to the degradation of small molecules in cell culture media:[7][8][9]
-
Light Exposure: Tyrphostins can be sensitive to light, which may cause E/Z isomerization.[6] All steps involving the compound should be performed with minimal light exposure.
-
pH and Temperature: The pH of the medium and elevated temperatures (e.g., 37°C) can accelerate chemical degradation.[8]
-
Media Components: Reactive components in some media, such as certain amino acids (e.g., cysteine) or metal ions, can promote degradation or aggregation of the compound.[10][11]
-
Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration in the medium.[12]
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent or show a weaker-than-expected effect.
This is a common issue that can often be traced back to compound instability. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for inconsistent this compound results.
Data Presentation
While specific stability data for this compound is not published, the following tables illustrate how results from a stability assay should be presented. Researchers should generate this data using the protocol provided below.
Table 1: Example Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (Hours) | % Remaining in DMEM | % Remaining in RPMI-1640 |
|---|---|---|
| 0 | 100% | 100% |
| 2 | 95% | 92% |
| 6 | 82% | 75% |
| 12 | 65% | 55% |
| 24 | 40% | 31% |
Note: This data is illustrative and not based on experimental results.
Table 2: Storage Recommendations Summary
| Form | Solvent | Temperature | Max Duration | Key Considerations |
|---|---|---|---|---|
| Solid | - | +4°C or -20°C | ≥ 4 years[3] | Desiccate |
| Stock Solution | DMSO | -20°C | < 3 months[4] | Aliquot, protect from light |
| Working Solution | Cell Culture Media | 37°C | < 24 hours (Verify) | Prepare fresh before use |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol allows researchers to determine the stability of this compound in their specific media and under their experimental conditions.[12]
Objective: To quantify the concentration of this compound over time in a cell-free culture medium at 37°C.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640), including supplements (e.g., FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid
-
Microcentrifuge tubes
Workflow Diagram:
Caption: Experimental workflow for testing compound stability in media.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spiking: Warm your complete cell culture medium to 37°C. Spike the AG 556 stock solution into the medium to achieve the desired final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%). Mix thoroughly.
-
Time Point 0: Immediately remove the first aliquot (e.g., 200 µL). This is your T=0 sample.
-
Incubation: Place the remaining medium in the incubator under standard conditions (37°C, 5% CO₂). Ensure the container is protected from light (e.g., wrapped in foil).
-
Sampling: At subsequent time points (e.g., 2, 6, 12, 24 hours), remove additional aliquots.
-
Sample Processing: For each aliquot, add 2 volumes of ice-cold acetonitrile (e.g., 400 µL ACN for 200 µL sample) to precipitate proteins and serum components.[13] Vortex and incubate at -20°C for 30 minutes.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: Monitor at a wavelength appropriate for this compound (determine by running a UV scan of the pure compound).
-
Quantification: Inject the supernatant and integrate the peak area corresponding to the this compound parent compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the peak area of the T=0 sample.
Signaling Pathway
This compound primarily targets the EGFR signaling pathway. Inhibition of EGFR tyrosine kinase activity blocks downstream cascades like RAS/MAPK and PI3K/AKT, which are critical for cell growth and survival.
Caption: Simplified EGFR signaling pathway showing inhibition by this compound.
References
- 1. AG 556 | CAS 133550-41-1 | Tyrphostin AG 556 | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. The degree of inhibition of protein tyrosine kinase activity by tyrphostin 23 and 25 is related to their instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
How to prevent (E)-AG 556 precipitation in aqueous solutions
Welcome to the technical support center for (E)-AG 556. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
I. Troubleshooting Guide
This guide addresses the most common issue encountered when working with this compound: precipitation in aqueous solutions.
| Problem | Potential Cause | Solution |
| Precipitation upon addition to aqueous buffer or cell culture medium. | This compound is poorly soluble in water. The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution may be too low to maintain solubility. | - Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to avoid solvent effects on your experimental system. - When diluting the DMSO stock solution, add it to your aqueous buffer or medium slowly while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation. - Consider using a pre-warmed aqueous solution (e.g., 37°C) for dilution, as this can sometimes improve solubility. - If precipitation persists, you may need to lower the final concentration of this compound in your working solution. |
| Cloudiness or precipitate forms in the stock solution during storage. | The stock solution was not stored properly, leading to solvent evaporation or exposure to moisture. Repeated freeze-thaw cycles can also contribute to precipitation. | - Store stock solutions in tightly sealed vials at the recommended temperature. - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Before use, allow the stock solution to fully equilibrate to room temperature before opening the vial to prevent condensation from forming inside. |
| Precipitate forms after the working solution has been prepared and stored for some time. | The working solution is not stable for long periods, especially at lower concentrations of the organic solvent. | - Prepare fresh working solutions from your stock solution on the day of the experiment. - If a working solution must be stored for a short period, keep it at 4°C and visually inspect for any signs of precipitation before use. |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It functions by competing with ATP for binding to the catalytic domain of the kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways. This inhibition can lead to cell cycle arrest and a reduction in cell proliferation. Additionally, this compound has been shown to block the production of Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharide (LPS).
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is, however, insoluble in water. For most biological experiments, DMSO is the recommended solvent for preparing stock solutions.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a concentration of 10-25 mM.[1] To aid dissolution, you can gently warm the solution to 37°C and use sonication or vortexing.
Q4: How should I store the stock solution?
A4: For short-term storage (up to 1 month), the DMSO stock solution should be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store the solution at -80°C.[2] It is highly advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Q5: What are typical working concentrations for this compound in cell culture experiments?
A5: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. However, a common starting point for in vitro experiments is in the range of 1-10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q6: Are there any special considerations when preparing working solutions for cell culture?
A6: Yes. Due to the poor aqueous solubility of this compound, it is crucial to add the DMSO stock solution to the cell culture medium dropwise while gently mixing. This helps to prevent the compound from precipitating out of solution. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to minimize solvent-induced toxicity.
Q7: Can this compound be used in animal studies?
A7: Yes, this compound has been used in in vivo studies. However, due to its poor water solubility, a suitable vehicle is required for administration. In a study on rats, this compound was dissolved in DMSO and administered via intraperitoneal (i.p.) injection daily for 7 days.[3]
III. Data Presentation
Solubility Data
| Solvent | Solubility |
| DMSO | Soluble to at least 25 mM[1] |
| Ethanol | Soluble |
| Water | Insoluble |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration |
| -20°C | Up to 1 month[2] |
| -80°C | Up to 6 months[2] |
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 336.38 g/mol .
-
For 1 mg of this compound, you will need to add 297.3 µL of DMSO.
-
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or use a sonicator bath for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make a 10 µM working solution in 10 mL of medium:
-
(10 mM) x V1 = (10 µM) x (10 mL)
-
V1 = 10 µL
-
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop. This gradual addition is critical to prevent precipitation.
-
Ensure the final DMSO concentration is below 0.5%. In the example above, the final DMSO concentration would be 0.1%.
-
Use the freshly prepared working solution immediately for your experiment.
V. Signaling Pathway Diagrams
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
LPS-induced TNF-α Production Pathway
Caption: LPS-induced TNF-α Production Pathway and the inhibitory effect of this compound.
References
Technical Support Center: Minimizing Autofluorescence in Imaging
Initial Inquiry Regarding (E)-AG 556 for Autofluorescence Reduction
Extensive searches of scientific literature and commercial product databases did not yield any evidence to support the use of this compound for minimizing or quenching autofluorescence in imaging applications. This compound, also known as Tyrphostin AG 556, is consistently identified as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3][4][5][6][7][8][9] Its documented activities are related to cell signaling pathways, and it has been investigated for its potential therapeutic effects in conditions like experimental autoimmune myocarditis and spinal cord injury.[3][9]
Therefore, this technical support center will focus on established and validated methods for minimizing autofluorescence to provide researchers, scientists, and drug development professionals with a reliable resource for their imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered with autofluorescence in a question-and-answer format.
Question: How can I confirm that the background signal I'm seeing is autofluorescence?
Answer: The most straightforward method is to prepare an unstained control sample.[10][11][12] If you observe fluorescence in this sample under the same imaging conditions as your stained samples, it is indicative of autofluorescence.[12] It is also good practice to include a "secondary antibody only" control to ensure the background is not due to non-specific binding of the secondary antibody.
Question: My unstained control shows high autofluorescence. What are the potential sources?
Answer: Autofluorescence can stem from various endogenous and exogenous sources:
-
Endogenous Sources: Many biological molecules naturally fluoresce.[13] Common culprits include collagen, elastin, NADH, and lipofuscin.[10][14][15][16] Tissues such as the kidney, spleen, pancreas, and brain are often highly autofluorescent due to their composition.[17][18][19][20] Red blood cells are also a significant source of autofluorescence due to the presence of heme.[14][15][16][21]
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and particularly glutaraldehyde can react with amines in tissues to form fluorescent products.[10][13][14][15][22][23] The duration of fixation can also impact the intensity of autofluorescence, with longer fixation times generally leading to higher background.[14][22][23]
-
Procedural Artifacts: Heat and dehydration of samples can increase autofluorescence.[14][21][22][23] Additionally, some components of cell culture media, such as phenol red and fetal bovine serum, can be fluorescent.[15]
Question: I've identified the source of my autofluorescence. What are my options for reducing it?
Answer: Several strategies can be employed to mitigate autofluorescence:
-
Choice of Fixative: If possible, consider using a non-crosslinking fixative like chilled methanol or ethanol as an alternative to aldehyde-based fixatives.[10][14][15][22] If aldehydes must be used, glutaraldehyde should be avoided as it induces more autofluorescence than paraformaldehyde or formaldehyde.[14][22] Minimizing fixation time is also crucial.[14][22][23]
-
Perfusion: For tissue samples, perfusing with phosphate-buffered saline (PBS) before fixation can effectively remove red blood cells, a major source of heme-related autofluorescence.[14][16][21][22][23]
-
Chemical Quenching: Various chemical reagents can be used to quench autofluorescence. The choice of quencher often depends on the source of the autofluorescence.
-
Fluorophore Selection: Autofluorescence is often more prominent in the blue and green channels.[15] Selecting fluorophores that emit in the far-red or near-infrared spectrum can help to distinguish the specific signal from the background.[10][14][22][24]
Frequently Asked Questions (FAQs)
What is autofluorescence?
Autofluorescence is the natural emission of light by biological structures when they are excited by light, and it is not caused by the application of a fluorescent dye or label.[13][14][15] This inherent fluorescence can interfere with the detection of specific signals in fluorescence microscopy and other fluorescence-based assays.[15]
Which tissues are most prone to autofluorescence?
Tissues rich in structural proteins like collagen and elastin (e.g., connective tissue, blood vessels), and those with high metabolic activity or cellular density (e.g., kidney, spleen, liver, pancreas) are often highly autofluorescent.[17][18][19][20] Age-related accumulation of lipofuscin can also contribute significantly to autofluorescence in tissues like the brain and heart.[14][15][24]
Can I combine different methods for autofluorescence reduction?
Yes, in some cases, a combination of methods may be more effective. For example, you might perfuse the tissue to remove red blood cells, use a gentle fixation method, and then apply a chemical quencher.
Experimental Protocols
Protocol 1: Sudan Black B Treatment for Lipofuscin-Associated Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, a pigment that accumulates in aging cells.[14][24]
-
Deparaffinize and Rehydrate: If using formalin-fixed, paraffin-embedded (FFPE) sections, deparaffinize in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform antigen retrieval if required for your specific antibody.
-
Prepare Sudan Black B Solution: Prepare a 0.1% - 0.3% solution of Sudan Black B in 70% ethanol.[25] Stir overnight in the dark and filter before use.
-
Incubation: Incubate sections with the Sudan Black B solution for 10-20 minutes at room temperature.[25]
-
Washing: Wash thoroughly in PBS to remove excess dye.
-
Immunostaining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method can help to reduce autofluorescence caused by aldehyde fixation, although results can be variable.[14][22][24]
-
Fixation and Permeabilization: Fix and permeabilize your samples as per your standard protocol.
-
Prepare Sodium Borohydride Solution: Freshly prepare a solution of 1 mg/mL sodium borohydride in ice-cold PBS.
-
Incubation: Incubate samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Immunostaining: Proceed with your immunostaining protocol.
Quantitative Data Summary
Table 1: Comparison of Common Autofluorescence Quenching Agents
| Quenching Agent | Primary Target | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin, other lipophilic pigments | Highly effective for lipofuscin-rich tissues.[24][26] Can suppress autofluorescence by 65-95%.[26][27] | Can introduce background fluorescence in the red and far-red channels.[14][24] |
| TrueBlack® | Lipofuscin | Superior to Sudan Black B for lipofuscin with less background in far-red channels.[24][28] | May not be as effective for other sources of autofluorescence.[28] |
| TrueVIEW® | Non-lipofuscin sources (collagen, elastin, red blood cells), aldehyde-fixation induced autofluorescence | Effective for tissues like kidney and spleen.[17][18][19][20][25][29] Quick 5-minute incubation.[18][19] | Less effective against lipofuscin.[18] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can reduce Schiff bases formed by aldehyde fixation.[15] | Efficacy can be variable.[14][22] May increase red blood cell autofluorescence in formaldehyde-fixed tissue.[24] |
| Copper Sulfate | General autofluorescence | Can reduce autofluorescence in some tissues.[14] | Less commonly used and may have variable efficacy.[26] |
Visualizations
Caption: A generalized experimental workflow for immunofluorescence incorporating steps to minimize autofluorescence.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. apexbt.com [apexbt.com]
- 7. This compound | EGFR | TargetMol [targetmol.com]
- 8. AG 556 | CAS 133550-41-1 | Tyrphostin AG 556 | Tocris Bioscience [tocris.com]
- 9. The effect of early and late treatment with the tyrphostin AG-556 on the progression of experimental autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. southernbiotech.com [southernbiotech.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 15. Autofluorescence [jacksonimmuno.com]
- 16. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Vector Laboratories / Blocking Reagents - 2BScientific [2bscientific.com]
- 20. vectorlabs.com [vectorlabs.com]
- 21. Causes of Autofluorescence [visikol.com]
- 22. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 23. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 24. biotium.com [biotium.com]
- 25. Autofluorescence Quenching | Visikol [visikol.com]
- 26. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. zellbio.eu [zellbio.eu]
- 29. Autofluorescence Quenching Kit - TrueVIEW by Vector Labs [lubio.ch]
Technical Support Center: (E)-AG 556 Protocol Refinement for Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the (E)-AG 556 protocol with primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key receptor on the cell surface that, when activated by ligands like Epidermal Growth Factor (EGF), triggers a signaling cascade that promotes cell growth, proliferation, survival, and differentiation.[2] this compound works by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor and inhibiting downstream signaling pathways.[3]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C to maintain stability. Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[4]
Q3: What is a typical working concentration for this compound in primary cell experiments?
The optimal working concentration of this compound can vary depending on the primary cell type and the specific experimental goals. The reported IC50 (the concentration required to inhibit 50% of the target's activity) for EGFR kinase is 5 µM.[1] It is crucial to perform a dose-response experiment (IC50 determination) for your specific primary cell line to identify the most effective concentration.[3][4]
Q4: How can I determine the IC50 of this compound for my primary cells?
To determine the half-maximal inhibitory concentration (IC50), you can perform a cell viability or proliferation assay, such as the MTT or WST-8 assay.[5][6][7] This involves treating your primary cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours). The cell viability is then measured, and the IC50 value is calculated from the resulting dose-response curve.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no inhibition of cell growth/viability | Sub-optimal inhibitor concentration: The concentration of this compound may be too low for the specific primary cell type. | Perform a dose-response curve to determine the optimal IC50 for your cells.[4] |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles can lead to reduced activity. | Ensure proper storage of the compound (solid at -20°C, DMSO stock at -80°C). Prepare fresh working solutions from a new aliquot for each experiment.[4] | |
| High serum concentration: Growth factors in serum can activate EGFR and compete with the inhibitor. | Reduce the serum concentration in the culture medium during treatment or perform the experiment in serum-free medium if the cells can tolerate it.[4] | |
| Primary resistance: The primary cells may have inherent resistance to EGFR inhibitors. | Consider analyzing the EGFR mutation status of your cells. Some mutations confer resistance.[8] | |
| High cell death/cytotoxicity even at low concentrations | Solvent toxicity: High concentrations of DMSO can be toxic to primary cells. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.[4] |
| Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to toxicity. | Use the lowest effective concentration determined from your dose-response experiments. Consider performing a kinase panel screening to identify potential off-target effects.[9] | |
| Inconsistent results between experiments | Variable cell seeding density: Inconsistent cell numbers can lead to variability in the response to the inhibitor. | Ensure a homogenous cell suspension and use a precise method for cell counting and seeding.[4] |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth. | Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[4] | |
| Inaccurate pipetting: Errors in pipetting the inhibitor can lead to inconsistent concentrations. | Use calibrated pipettes and prepare a master mix of the treatment media to add to replicate wells.[4] | |
| Acquired resistance after prolonged treatment | Development of resistance mechanisms: Cells can develop resistance to EGFR inhibitors over time through various mechanisms, such as secondary mutations in EGFR or activation of bypass signaling pathways. | Analyze treated cells for known resistance mutations (e.g., T790M in EGFR). Investigate the activation of alternative signaling pathways (e.g., MET, HER2).[8][10] |
Experimental Protocols
Protocol for Determining the IC50 of this compound in Primary Cells using MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 (EGFR Kinase) | 5 µM | [1] |
| This compound Solubility in DMSO | 67 mg/mL (199.17 mM) | [1] |
| Recommended Final DMSO Concentration in Culture | < 0.5% | [4] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell fate. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which ultimately control gene transcription, cell cycle progression, and cell survival.[2][11]
Caption: Simplified overview of the EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the key steps for evaluating the effectiveness of this compound in primary cell culture.
Caption: A standard experimental workflow for testing the efficacy of this compound on primary cells.
Troubleshooting Logic for Ineffective this compound Treatment
This diagram provides a logical approach to troubleshooting experiments where this compound does not produce the expected inhibitory effect.
Caption: A decision-making flowchart for troubleshooting lack of this compound efficacy.
References
- 1. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling potential EGFR kinase inhibitors: Computational screening, molecular dynamics insights, and MMPBSA analysis for targeted cancer therapy development - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (E)-AG 556
Welcome to the technical support center for (E)-AG 556. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] Its primary mechanism of action is the inhibition of EGFR tyrosine kinase activity, which plays a crucial role in cell proliferation and tumor invasion.[2][3] this compound has been shown to be selective for EGFR over HER2/ErbB2.[4] Additionally, it can block the production of TNF-α induced by lipopolysaccharide (LPS).[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1][4] Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] For frequent use, the stock solution can be kept at 4°C for up to a week.[1] Long-term storage of the solution is not recommended.[2]
Q3: What are the potential causes of batch-to-batch variability with this compound?
While specific issues with this compound are not extensively documented, batch-to-batch variability in small molecules can generally arise from several factors during synthesis and purification. These can include:
-
Purity differences: Minor variations in the percentage of the active compound versus impurities.
-
Presence of isomers: The synthesis of this compound may result in the presence of the (Z)-isomer, which could have different biological activity.
-
Residual solvents or salts: Different batches may contain varying levels of residual solvents or salts from the purification process.
-
Polymorphism: The compound may exist in different crystalline forms with varying solubility and stability.
-
Degradation: Improper handling or storage can lead to degradation of the compound.
Q4: I am observing a different color in the powder of a newly purchased batch of this compound. Should I be concerned?
A slight variation in the color of the powder between batches can occur and may not necessarily indicate a problem with the quality of the compound.[1] However, it is always a good practice to verify the purity and identity of the new batch, especially if you observe significant differences in experimental outcomes.
Troubleshooting Guide
Issue 1: Inconsistent results in my cell-based assays with a new batch of this compound.
If you are observing a significant deviation in the inhibitory effect of a new batch of this compound compared to a previous one, consider the following troubleshooting steps:
-
Verify the concentration of your stock solution: An error in weighing the compound or in the volume of the solvent can lead to an incorrect stock concentration. It is advisable to prepare a fresh stock solution.
-
Perform a dose-response curve: Compare the IC50 value of the new batch with that of the previous batch. A significant shift in the IC50 may indicate a difference in the potency of the compound.
-
Assess the purity of the compound: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of the new batch.
-
Confirm the identity of the compound: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure of this compound and ensure it has not been mislabeled.
Issue 2: My this compound is not dissolving properly in DMSO.
If you encounter solubility issues with this compound, you can try the following:
-
Gentle warming: Warm the solution to 45°C to aid dissolution.[1]
-
Sonication: Use a sonicator to help break down any clumps and facilitate dissolution.[1]
-
Check the solvent quality: Ensure that you are using anhydrous, high-purity DMSO, as water content can affect the solubility of many small molecules.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₃ | [4] |
| Molecular Weight | 336.38 g/mol | [1] |
| CAS Number | 133550-41-1 | [1][4] |
| Purity (typical) | ≥99% (by HPLC) |
Table 2: Recommended Storage and Handling of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (DMSO) | -80°C | >1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution (DMSO) | 4°C | >1 week | For frequent use.[1] |
Experimental Protocols
Protocol 1: Quality Control of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and a UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 363 nm[4]
-
Gradient: Start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Structural Verification of this compound by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated DMSO (DMSO-d₆)
-
NMR spectrometer
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of DMSO-d₆ in an NMR tube.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
-
Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Compare the chemical shifts, splitting patterns, and integration of the resulting spectrum with a reference spectrum of this compound to confirm the structure.
Protocol 3: Cell-Based Assay to Determine the IC50 of this compound
Objective: To assess the biological activity of a batch of this compound by determining its half-maximal inhibitory concentration (IC50) in a relevant cell line.
Materials:
-
A431 cells (human epidermoid carcinoma cell line with high EGFR expression)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution in DMSO
-
EGF (Epidermal Growth Factor)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Methodology:
-
Cell Seeding: Seed A431 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells with EGF (e.g., 100 ng/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting batch-to-batch variability.
Caption: Decision tree for addressing common experimental issues.
References
(E)-AG 556 off-target kinase screening
Welcome to the technical support center for the tyrphostin inhibitor, (E)-AG 556. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target kinase effects and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a tyrphostin inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase. It has been shown to be selective for EGFR over the closely related HER2/ErbB2 kinase.
Q2: Is there a comprehensive off-target kinase screening panel available for this compound?
Q3: What are the known off-target effects of this compound?
Beyond its primary target, some studies have indicated that this compound can influence the activity of certain ion channels, although this may be an indirect effect of EGFR inhibition. Researchers should be aware of potential downstream effects of EGFR signaling inhibition that may appear as off-target phenomena.
Q4: How can I determine if my experimental results are due to an off-target effect of this compound?
If you suspect off-target effects, consider the following validation experiments:
-
Use a structurally different EGFR inhibitor: If a different EGFR inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely that the effect is on-target.
-
Rescue experiments: If possible, overexpressing a constitutively active form of EGFR or a downstream effector in your system could rescue the phenotype, indicating an on-target effect.
-
Dose-response analysis: Correlate the concentration of this compound required to elicit your phenotype with its known IC50 for EGFR. A significant discrepancy may suggest an off-target effect.
-
Direct off-target screening: If resources permit, performing a kinase screening panel is the most direct way to identify potential off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected Phenotype Observed | The observed effect may be due to inhibition of an unknown off-target kinase. | 1. Review the literature for known off-targets of similar tyrphostin-class inhibitors. 2. Perform a dose-response curve to see if the effect correlates with the known IC50 of AG 556 for EGFR. 3. Use a structurally unrelated EGFR inhibitor to confirm if the phenotype is target-specific. 4. Consider performing a limited kinase screen against kinases in pathways you hypothesize might be involved. |
| Inconsistent Results Between Experiments | Cellular context, such as the expression levels of EGFR and potential off-target kinases, can vary. | 1. Ensure consistent cell passage number and confluency. 2. Profile the expression levels of EGFR and key related signaling proteins in your cell model. 3. If using different cell lines, be aware that their kinome expression can differ significantly. |
| High Background in Kinase Assays | The concentration of this compound used may be too high, leading to non-specific inhibition. | 1. Titrate this compound to determine the optimal concentration that inhibits EGFR without causing widespread non-specific effects. 2. Ensure your assay buffer conditions are optimized for kinase activity and inhibitor interaction. |
Data Presentation
As comprehensive quantitative data for off-target kinase screening of this compound is not publicly available, we present the known selectivity profile based on the available literature.
| Target Kinase | IC50 / Activity | Reference |
| EGFR | ~5 µM | [1] |
| HER2/ErbB2 | >500 µM | [1] |
Experimental Protocols
General Protocol for Off-Target Kinase Screening
For researchers considering screening this compound against a panel of kinases, a typical workflow is as follows:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration. Create a dilution series to test a range of concentrations.
-
Kinase Panel Selection: Choose a commercially available kinase screening service that offers a diverse panel of recombinant human kinases. Panels can range from a few dozen to over 400 kinases.
-
Assay Format: Common assay formats include radiometric assays (e.g., 33P-ATP filter binding), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®). The service provider will typically have a standard protocol.
-
Assay Execution: The inhibitor at various concentrations is incubated with the individual kinases, a suitable substrate, and ATP. The reaction is allowed to proceed for a defined period.
-
Data Acquisition: The amount of substrate phosphorylation is measured. This is typically inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Results are often expressed as percent inhibition relative to a vehicle control (e.g., DMSO). For hits, IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
Visualizations
Caption: A generalized workflow for in vitro off-target kinase screening.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: (E)-AG 556 Dissolution
This technical support guide provides detailed protocols and troubleshooting advice for dissolving the selective EGFR inhibitor, (E)-AG 556 (also known as Tyrphostin AG 556).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3][4] It has also been reported to be soluble in Dimethylformamide (DMF).[2]
Q2: I am having difficulty dissolving this compound in DMSO at room temperature. What should I do?
A2: It is common for this compound to require physical assistance to fully dissolve, especially at higher concentrations. The following methods are recommended:
-
Sonication: Use a bath sonicator to apply ultrasonic energy to the solution. This is a highly effective method for breaking up compound aggregates and enhancing dissolution.[1][3]
-
Heating: Gently warm the solution. A "hot water bath" has been suggested to aid dissolution.[1] For higher concentrations (e.g., 100 mg/mL in DMSO), heating to 60°C is recommended in conjunction with sonication.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.[1]
Q3: Can I heat the this compound solution to facilitate dissolution? If so, to what temperature?
A3: Yes, gentle heating can be used. For dissolving this compound at a high concentration of 100 mg/mL in DMSO, it is recommended to warm and heat the solution to 60°C. It is advisable to use this heating in combination with sonication for the best results. For lower concentrations, a gentle warming in a hot water bath may be sufficient.[1] Always monitor the solution to ensure no degradation occurs, although specific data on the thermal stability of this compound is limited.
Q4: My this compound precipitates out of solution after being added to my aqueous-based assay media. How can I prevent this?
A4: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. Here are some strategies to prevent precipitation:
-
Lower the Final DMSO Concentration: While preparing your working solution, ensure the final concentration of DMSO in your assay is as low as possible, ideally 0.5% or less, to avoid cellular toxicity and precipitation.
-
Stepwise Dilution: Perform serial dilutions of your concentrated DMSO stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase Agitation: When adding the DMSO stock to the aqueous buffer, do so dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.
-
Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) or a co-solvent to the aqueous buffer can help to maintain the solubility of hydrophobic compounds. The compatibility of these additives with your specific assay must be verified.
Q5: How should I store my this compound stock solution?
A5: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Before use, allow the aliquot to equilibrate to room temperature before opening the vial.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source |
| DMSO | < 10.09 mg/mL | [1] |
| DMSO | 30 mg/mL | [2] |
| DMSO | 50 mg/mL (with sonication) | [3] |
| DMSO | 100 mg/mL (with sonication, warming, and heating to 60°C) | |
| DMF | 30 mg/mL | [2] |
Experimental Protocol: Dissolving this compound
This protocol describes the recommended procedure for dissolving this compound in DMSO to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Bath sonicator
-
Water bath or heating block set to 60°C (optional, for high concentrations)
-
Calibrated pipettes and sterile, low-retention tips
Procedure:
-
Preparation: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Initial Mixing: Tightly cap the tube/vial and vortex vigorously for 30-60 seconds to initially disperse the powder.
-
Sonication and Heating (if necessary):
-
Place the tube/vial in a bath sonicator. Sonicate for 10-15 minutes.
-
Visually inspect the solution. If undissolved particles remain, proceed to heating.
-
For high concentrations, place the tube/vial in a water bath or heating block set to 60°C for 5-10 minutes.
-
Alternate between heating and sonication/vortexing until the solution is clear and all particles are dissolved.
-
-
Final Inspection: Once dissolved, visually inspect the solution to ensure it is a clear, homogenous solution with no visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.
Visualizations
Caption: Dissolution workflow for this compound.
Caption: EGFR pathway inhibited by this compound.
References
Validation & Comparative
A Comparative Guide to the Efficacy of (E)-AG 556 and Tyrphostin AG 126
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tyrosine kinase inhibitors (E)-AG 556 and Tyrphostin AG 126. The information presented is curated from experimental data to assist researchers in selecting the appropriate compound for their studies.
At a Glance: Key Differences
This compound is a selective and potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In contrast, Tyrphostin AG 126 is a broader spectrum protein tyrosine kinase inhibitor with a primary inhibitory effect on the downstream ERK/MAPK signaling pathway and is notably a poor inhibitor of EGFR. While both compounds have demonstrated anti-inflammatory properties in cellular and animal models, their distinct mechanisms of action and potency against specific kinases are critical differentiators for experimental design.
Quantitative Efficacy Comparison
The following table summarizes the key quantitative data on the inhibitory activities of this compound and Tyrphostin AG 126.
| Parameter | This compound | Tyrphostin AG 126 | Reference |
| Primary Target | Epidermal Growth Factor Receptor (EGFR) | Extracellular signal-regulated kinases (ERK1/2) | |
| IC50 vs. EGFR | 1.1 µM - 5 µM | 450 µM | |
| IC50 vs. ErbB2/HER2 | > 500 µM | Not Reported | |
| Inhibition of ERK1/2 Phosphorylation | Indirectly, downstream of EGFR | 25-50 µM | |
| Cellular Effects | Inhibition of EGF-induced cell growth, G1/S phase cell cycle arrest | Inhibition of VEGF-induced cell proliferation, anti-inflammatory effects |
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the targeted signaling pathways for each inhibitor.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: ERK/MAPK signaling cascade and the inhibitory action of Tyrphostin AG 126.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, ERK2)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (at Km concentration for the specific kinase)
-
Specific peptide substrate for the kinase
-
Test compounds (this compound, Tyrphostin AG 126) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the kinase reaction buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: To the wells of the assay plate, add the 2X inhibitor solutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Enzyme Addition: Add the 2X kinase solution to all wells except the negative control.
-
Reaction Initiation: Start the kinase reaction by adding a 2X solution of the substrate and ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Materials:
-
Cell line of interest (e.g., A431 for EGFR studies)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.
Western Blot for Phosphorylated Protein Detection
This protocol is used to detect the levels of phosphorylated proteins (e.g., p-ERK) in cell lysates after inhibitor treatment.
Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitors for the desired time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Experimental Workflow Visualization
The following diagram outlines a general workflow for comparing the efficacy of kinase inhibitors.
(E)-AG 556 vs. First-Generation EGFR Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been pivotal in treating various malignancies. This guide provides a detailed comparison of (E)-AG 556, a tyrphostin-class inhibitor, with first-generation EGFR inhibitors, primarily gefitinib and erlotinib. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular effects, and the experimental methodologies used for their evaluation.
Executive Summary
This compound is a selective inhibitor of EGFR, demonstrating activity in the micromolar range. In comparison, first-generation EGFR inhibitors such as gefitinib and erlotinib exhibit significantly higher potency, with inhibitory concentrations in the nanomolar range. While direct comparative studies under identical experimental conditions are limited, available data indicates a substantial difference in their biochemical efficacy. This guide summarizes the available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Data Presentation: Biochemical and Cellular Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, gefitinib, and erlotinib against EGFR and other relevant kinases. It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | Target | IC50 Value | Source |
| This compound | EGFR | 1.1 µM | [1] |
| ErbB2/HER2 | > 500 µM | ||
| Gefitinib | EGFR (Wild-Type) | ~33 nM | |
| EGFR (L858R mutant) | ~24 nM | ||
| EGFR (Exon 19 deletion) | ~2.5 nM | ||
| Erlotinib | EGFR (Wild-Type) | ~2 nM | |
| EGFR (L858R mutant) | ~4 nM | ||
| EGFR (Exon 19 deletion) | ~0.3 nM |
Note: The IC50 values for gefitinib and erlotinib can vary depending on the specific assay conditions and the EGFR mutation status. The values presented are representative figures from published literature.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and the experimental processes involved in inhibitor characterization, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
EGFR Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of compounds against the EGFR kinase domain.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (this compound, gefitinib, erlotinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase and the peptide substrate in kinase buffer.
-
Add the serially diluted test compounds to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
Cell Viability Assay (MTS/MTT)
Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cells.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, H1975)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, gefitinib, erlotinib)
-
MTS or MTT reagent
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
If using MTT, solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for EGFR Phosphorylation
Objective: To determine the effect of the inhibitors on the phosphorylation of EGFR in a cellular context.
Materials:
-
EGFR-dependent cancer cell line
-
Serum-free cell culture medium
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate the cells and allow them to grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR.
Conclusion
The available data indicates that while this compound is a selective inhibitor of EGFR, its potency is significantly lower than that of the first-generation inhibitors gefitinib and erlotinib. The nanomolar efficacy of gefitinib and erlotinib has established them as important therapeutic agents in EGFR-mutated cancers. Further studies directly comparing the kinase selectivity profiles and cellular activities of this compound with these first-generation inhibitors under standardized conditions would be necessary to fully elucidate their relative advantages and disadvantages for specific research applications. The provided protocols offer a robust framework for conducting such comparative analyses.
References
A Comparative Guide: (E)-AG 556 versus Erlotinib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activities of two tyrosine kinase inhibitors, (E)-AG 556 and erlotinib, against various cancer cell lines. The information is compiled from multiple studies to offer an objective overview of their mechanisms of action, potency, and cellular effects.
Introduction
Both this compound and erlotinib target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, and a validated target in oncology. Erlotinib is a well-established, reversible EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2] this compound, a member of the tyrphostin family of protein kinase inhibitors, is also a selective inhibitor of EGFR.[3][4][5][6] This guide will compare their performance based on available preclinical data.
Mechanism of Action
Erlotinib functions by competitively and reversibly binding to the ATP binding site within the tyrosine kinase domain of EGFR.[1][7] This inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[8][9]
This compound also acts as a selective inhibitor of EGFR.[3][4][5][6] As a tyrphostin, it belongs to a class of compounds designed to inhibit protein tyrosine kinases. Its mechanism involves blocking the tyrosine kinase activity of EGFR, thereby interfering with downstream signaling.
Signaling Pathway Diagram
Caption: EGFR signaling pathway and points of inhibition.
Quantitative Data: Inhibitory Concentration (IC50)
The following tables summarize the reported IC50 values for this compound and erlotinib against various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HER14 | Not Specified | 5 | [5][6] |
| EGFR (in vitro) | Not Applicable | 1.1 | [3] |
Table 2: IC50 Values for Erlotinib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-431 | Epidermoid Carcinoma | 1.53 | [10] |
| SK-BR-3 | Breast Cancer | 3.98 | [10] |
| BT-474 | Breast Cancer | 5.01 | [10] |
| T-47D | Breast Cancer | 9.80 | [10] |
| KYSE410 | Esophageal Squamous Cell Carcinoma | 5.00 | [11] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 7.60 | [11] |
| H1650 | Non-Small Cell Lung Cancer | 14.00 | [11] |
| HCC827 | Non-Small Cell Lung Cancer | 11.81 | [11] |
| BxPC-3 | Pancreatic Cancer | 1.26 | [12] |
| AsPc-1 | Pancreatic Cancer | 5.8 | [12] |
| A549 | Non-Small Cell Lung Cancer | ~23 | [11] |
| HCT 116 | Colon Carcinoma | >30 | [5] |
| MCF7 | Breast Carcinoma | >30 | [5] |
| H460 | Non-Small Cell Lung Carcinoma | >30 | [5] |
Effects on Cell Fate
Apoptosis
Erlotinib has been shown to induce apoptosis in various cancer cell lines. For instance, in A549 human non-small-cell lung cancer cells, erlotinib treatment leads to increased intracellular reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, resulting in apoptosis.[11][13] In DiFi human colon cancer cells, 1 µM of erlotinib is sufficient to induce apoptosis.[3]
Studies on tyrphostins, the class of compounds to which this compound belongs, have shown varied effects on programmed cell death. For example, tyrphostin AG213 was found to induce a non-apoptotic, programmed cell death in HT-29 human colon tumor cells.[1] In contrast, tyrphostin AG1478 has been shown to promote apoptosis in human breast cancer cells.[2] Specific studies detailing the apoptotic effects of this compound are limited.
Cell Cycle
This compound has been reported to arrest cells at the G1/S phase by inhibiting the activation of Cdk2.[3]
Erlotinib has also been shown to induce cell cycle arrest. In A549 cells, it can cause arrest at the G0/G1 phase.[11] In H23 lung cancer cells, erlotinib augmented the sub-G1 population, which is indicative of apoptosis.[12]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability and IC50 Determination (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3x10³ cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the inhibitor (e.g., this compound or erlotinib) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the inhibitor for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique measures the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the inhibitor and then harvested.
-
Fixation: Cells are fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is analyzed based on the fluorescence intensity of PI.
Experimental Workflow Diagram
Caption: General workflow for in vitro drug comparison.
Summary and Conclusion
Both this compound and erlotinib are EGFR tyrosine kinase inhibitors with demonstrated anti-proliferative effects in cancer cell lines. Erlotinib is a well-characterized compound with a large body of data supporting its efficacy against a broad range of cancers, particularly those with activating EGFR mutations. Its effects on inducing apoptosis and cell cycle arrest are well-documented.
This compound is also a selective EGFR inhibitor, though public data on its activity in cancer cell lines is less extensive. The available information suggests it can inhibit EGFR, suppress cell growth, and induce cell cycle arrest.
A direct comparison is challenging due to the lack of head-to-head studies. Based on the available IC50 data, erlotinib appears to have a wider range of potency across different cancer types, with some cell lines showing high sensitivity (in the nanomolar to low micromolar range), while others are more resistant. The reported IC50 values for this compound are in the low micromolar range. Further research, including direct comparative studies under identical experimental conditions, is necessary to definitively determine the relative potency and efficacy of this compound and erlotinib in various cancer cell line models.
References
- 1. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erlotinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. This compound | EGFR | TargetMol [targetmol.com]
- 5. AG 556 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Epidermal growth factor receptor tyrosine kinase inhibitors: similar but different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. researchgate.net [researchgate.net]
Validating (E)-AG 556 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (E)-AG 556, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, with other commonly used EGFR tyrosine kinase inhibitors (TKIs). We present supporting experimental data, detailed protocols for key validation assays, and visualizations to aid in understanding the underlying mechanisms and experimental workflows.
Introduction to this compound and EGFR Signaling
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][2][3] EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation. Its signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization, autophosphorylation of specific tyrosine residues in the cytoplasmic domain, and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Dysregulation of EGFR signaling is a common driver in various cancers, making it a prime therapeutic target. This compound acts as an ATP-competitive inhibitor, blocking the autophosphorylation of EGFR and thereby inhibiting these downstream signaling events.
Comparative Analysis of EGFR Inhibitors
The potency of various EGFR inhibitors is typically compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other prominent EGFR inhibitors against cell lines with wild-type or overexpressed EGFR.
It is important to note that the IC50 values presented below are compiled from various sources and may have been determined under different experimental conditions. Therefore, a direct comparison should be made with caution.
| Inhibitor | Target Cell Line | IC50 (µM) | Reference |
| This compound | HER14 (EGFR-overexpressing) | 5 | Selleck Chemicals |
| Gefitinib | A431 | 0.08 | [4] |
| Erlotinib | A431 | 0.1 | [4] |
| Lapatinib | A431 | 0.16 | [4] |
| Dacomitinib | H1819 (Wild-type EGFR) | 0.029 | [4] |
| Afatinib | H1666 (Wild-type EGFR) | < 0.1 | [4] |
| Osimertinib | PC-9 (EGFR exon 19 deletion) | 0.0035 - 0.0043 | [4] |
| Almonertinib | A431 | 0.5966 | [5] |
Experimental Protocols for Target Validation
Validating the engagement of this compound with its intended target, EGFR, within a cellular context is crucial for confirming its mechanism of action and efficacy. The following are detailed protocols for two key experimental methods used for this purpose.
Western Blotting for EGFR Phosphorylation
This method directly assesses the ability of this compound to inhibit the autophosphorylation of EGFR upon ligand stimulation. The A431 human epidermoid carcinoma cell line, which overexpresses EGFR, is a commonly used model for this assay.
Materials:
-
A431 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (and other inhibitors for comparison)
-
Recombinant Human Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-total EGFR
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free DMEM for 16-24 hours. This reduces basal EGFR phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or other EGFR inhibitors for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 100 ng/mL of EGF for 5-10 minutes at 37°C to induce EGFR phosphorylation.[6][7]
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR overnight at 4°C. A separate blot should be run for β-actin as a loading control. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[8][9]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
A431 cells
-
Complete growth medium
-
This compound
-
PBS
-
Trypsin
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA with inhibitors)
-
Western blotting reagents (as described above)
Protocol:
-
Cell Treatment:
-
Culture A431 cells to a high confluency in a culture dish.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) in culture medium for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble EGFR in each sample by Western blotting as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensities for total EGFR at each temperature for both the vehicle- and this compound-treated samples.
-
Plot the relative amount of soluble EGFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-EGFR.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. licorbio.com [licorbio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Phospho-EGF Receptor (Tyr1068) (1H12) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
Cross-Validation of EGFR Inhibition: A Comparative Analysis of (E)-AG 556 and siRNA Knockdown
A Head-to-Head Comparison of Two Potent Methods for Targeting EGFR Signaling in Research
In the realm of cancer research and drug development, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target due to its central role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making its inhibition a key therapeutic strategy. Researchers employ various tools to probe and modulate this pathway, with small molecule inhibitors and genetic knockdown techniques standing out as primary methodologies. This guide provides a comparative overview of two such approaches: the selective chemical inhibitor (E)-AG 556 and the genetic tool of small interfering RNA (siRNA) targeting EGFR.
Mechanism of Action: A Tale of Two Inhibitory Strategies
This compound, also known as Tyrphostin AG-556, is a selective inhibitor of EGFR tyrosine kinase. It functions by competing with ATP for the binding site within the catalytic domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.
In contrast, siRNA-mediated knockdown of EGFR offers a genetic approach to inhibit the pathway. Short interfering RNAs are double-stranded RNA molecules that, when introduced into a cell, trigger the RNA interference (RNAi) pathway. This cellular machinery leads to the sequence-specific degradation of the target mRNA, in this case, the mRNA encoding the EGFR protein. The result is a significant reduction in the total amount of EGFR protein available in the cell to initiate signaling.
Signaling Pathway and Intervention Points
The EGFR signaling pathway is a complex network of molecular interactions that ultimately regulate key cellular processes. The following diagram illustrates the canonical pathway and the distinct points of intervention for this compound and EGFR siRNA.
Quantitative Data Summary
As direct comparative studies are lacking, the following tables summarize the reported effects of this compound and EGFR siRNA from separate studies. This data should be interpreted with caution due to variations in experimental conditions, cell lines, and methodologies.
Table 1: Effects of this compound on EGFR and Downstream Pathways
| Parameter | Cell Line | Concentration | Observed Effect |
| EGFR Autophosphorylation | Various | IC50 ~5-10 µM | Inhibition of EGF-induced phosphorylation |
| Cell Proliferation | HER14 cells | IC50 ~3 µM | Inhibition of EGF-induced growth |
| Downstream Signaling | Various | 10 µM | Reduction in phosphorylation of Akt and ERK |
Table 2: Effects of EGFR siRNA Knockdown
| Parameter | Cell Line | Transfection Method | Observed Effect |
| EGFR Protein Levels | Various cancer cell lines | Lipofection | >70% reduction in EGFR protein expression |
| Cell Proliferation | Various cancer cell lines | Lipofection | Significant inhibition of cell growth |
| Downstream Signaling | Various cancer cell lines | Lipofection | Reduced levels of phosphorylated Akt and ERK |
Experimental Protocols
Below are generalized protocols for inhibiting EGFR using this compound and siRNA. Specific details may need to be optimized for different cell lines and experimental setups.
Protocol 1: Inhibition of EGFR Signaling with this compound
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Prepare complete cell culture medium appropriate for the cell line being used.
2. Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for western blotting).
-
Allow cells to adhere and reach a desired confluency (typically 50-70%).
3. Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in pre-warmed complete medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Analysis:
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for protein expression and phosphorylation, or immunofluorescence microscopy.
Protocol 2: EGFR Knockdown using siRNA
1. Reagent Preparation:
-
Resuspend the lyophilized EGFR siRNA and a non-targeting control siRNA to a stock concentration (e.g., 20 µM) in RNase-free water.
-
Prepare a transfection reagent complex according to the manufacturer's instructions (e.g., Lipofectamine RNAiMAX).
2. Cell Seeding:
-
Seed cells in appropriate culture vessels to achieve 30-50% confluency on the day of transfection.
3. Transfection:
-
In separate tubes, dilute the EGFR siRNA and control siRNA to the desired final concentration in serum-free medium.
-
In another tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubate the cells for 24-72 hours to allow for mRNA degradation and protein knockdown.
4. Analysis:
-
After the incubation period, assess the knockdown efficiency by quantitative PCR (qPCR) for EGFR mRNA levels or western blotting for EGFR protein levels.
-
Perform functional assays to determine the effect of EGFR knockdown on cell phenotype (e.g., proliferation, migration, apoptosis).
Experimental Workflow Comparison
The following diagram illustrates the typical experimental workflows for using this compound and EGFR siRNA.
Concluding Remarks
Both this compound and EGFR siRNA are powerful tools for inhibiting the EGFR signaling pathway. The choice between a chemical inhibitor and a genetic knockdown approach will depend on the specific experimental goals. This compound offers a rapid and reversible method of inhibition, ideal for studying the acute effects of EGFR blockade. In contrast, siRNA provides a more specific and sustained reduction in EGFR protein levels, which is advantageous for investigating the long-term consequences of receptor depletion.
The lack of direct comparative studies highlights a gap in the literature. Future research directly cross-validating the effects of this compound and EGFR siRNA in the same cancer cell models would be invaluable for the research community. Such studies would provide a clearer understanding of the nuances of each inhibitory method and enable a more robust interpretation of experimental findings in the pursuit of novel cancer therapies.
A Head-to-Head Comparison of (E)-AG 556 and Newer EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical EGFR inhibitor, (E)-AG 556, with newer generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) that have become the standard of care in oncology. While direct head-to-head experimental data is not available due to differing research applications, this document aims to offer a valuable comparative perspective by juxtaposing the biochemical potency and known characteristics of this compound against first, second, and third-generation EGFR TKIs.
Introduction to this compound
This compound, also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Tyrphostins are a class of compounds known to inhibit the catalytic activity of various protein kinases. Preclinical studies have explored the effects of AG 556 in diverse research areas, including the modulation of ion channels and inflammatory processes, rather than in the context of cancer therapy for which newer generation TKIs have been specifically developed.
Overview of Newer Generation EGFR TKIs
The development of EGFR TKIs for cancer therapy has evolved through several generations, each designed to improve efficacy, overcome resistance, and minimize toxicity.
-
First-Generation EGFR TKIs: (e.g., Gefitinib, Erlotinib) These are reversible inhibitors that compete with ATP at the kinase domain of EGFR. They are effective against the common activating mutations, such as exon 19 deletions and the L858R point mutation.
-
Second-Generation EGFR TKIs: (e.g., Afatinib, Dacomitinib) These are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition. They are active against the same mutations as the first-generation inhibitors but have also shown some activity against less common mutations.
-
Third-Generation EGFR TKIs: (e.g., Osimertinib) These are designed to be mutant-selective, potently inhibiting the T790M resistance mutation that often arises after treatment with first- or second-generation TKIs, while sparing wild-type EGFR to reduce toxicity.[1]
Data Presentation: A Comparative Analysis of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and representative newer generation EGFR TKIs against various forms of the EGFR protein. This quantitative data provides a clear comparison of their biochemical potency.
| Inhibitor | Class/Type | EGFR (Wild-Type) IC50 | EGFR (Activating Mutations) IC50 | EGFR (T790M Resistance) IC50 | Selectivity over HER2 | Reference |
| This compound | Tyrphostin | 5 µM | Not Reported | Not Reported | >100-fold (>500 µM) | [2] |
Table 1: Biochemical Profile of this compound. This table highlights the known inhibitory concentration of this compound against wild-type EGFR and its selectivity over HER2. Data on its effect on common EGFR mutations found in cancer is not available in the reviewed literature.
| Inhibitor | Generation | EGFR (Wild-Type) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (L858R+T790M) IC50 (nM) | Reference |
| Gefitinib | First | 100 - 2000 | 5 - 20 | 10 - 50 | >1000 | [3] |
| Erlotinib | First | 20 - 1000 | 1 - 10 | 5 - 20 | >1000 | [3] |
| Afatinib | Second | 10 - 50 | 0.5 - 1 | 1 - 5 | 10 - 100 | [3] |
| Dacomitinib | Second | 5 - 20 | 1 - 5 | 1 - 10 | 50 - 200 | [4] |
| Osimertinib | Third | 200 - 500 | 1 - 10 | 1 - 15 | 1 - 10 | [1][3] |
Table 2: Comparative IC50 Values of Newer Generation EGFR TKIs. This table provides a summary of the inhibitory potency of clinically approved EGFR TKIs against wild-type EGFR and various common activating and resistance mutations. The data is compiled from multiple preclinical studies.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Evaluating EGFR TKIs.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis of EGFR inhibitors are provided below.
Kinase Assay (Generic Protocol for IC50 Determination)
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50% (IC50).
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound, newer TKIs) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the EGFR kinase to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of EGFR inhibitors on the viability of cancer cell lines.[5]
Objective: To measure the cytotoxic or cytostatic effects of EGFR inhibitors on cultured cancer cells.
Materials:
-
Cancer cell lines (e.g., A431 for wild-type EGFR, H1975 for L858R/T790M mutant EGFR)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for EGFR Signaling Pathway Analysis
This protocol details the use of Western blotting to analyze the phosphorylation status of EGFR and downstream signaling proteins following inhibitor treatment.[6][7]
Objective: To assess the inhibitory effect of test compounds on EGFR signaling pathways.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds as described for the cell viability assay. For acute signaling studies, a shorter treatment time (e.g., 1-4 hours) is often used, sometimes followed by stimulation with EGF.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
Conclusion
This guide provides a comparative overview of the preclinical EGFR inhibitor this compound and clinically relevant newer generation EGFR TKIs. While this compound demonstrates selective inhibition of EGFR, its potency is significantly lower than that of the first, second, and third-generation TKIs used in cancer therapy. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, enabling a clearer understanding of the landscape of EGFR inhibition.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
A Comparative Analysis of (E)-AG 556 Efficacy and Mechanism of Action Across Preclinical Studies
(E)-AG 556 , also known as Tyrphostin AG 556, is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its potential therapeutic applications have been explored in various preclinical models, demonstrating effects on ion channel activity, inflammation, and cellular survival. This guide provides a comparative summary of key findings and experimental methodologies from independent research publications to offer insights into the reproducibility and diverse applications of this compound.
Quantitative Data Summary
The following table summarizes the experimental models, key quantitative findings, and methodologies from several studies investigating this compound. This allows for a direct comparison of its effects across different biological contexts.
| Study Focus | Experimental Model | Key Quantitative Finding | Experimental Protocols |
| Ion Channel Modulation | HEK293 cells expressing BK channels; Rat cerebral basilar arteries | This compound (10 μM) increased the voltage-dependent BK current to 151.8% of control at +70 mV.[1] | Electrophysiology (patch-clamp), Immunoprecipitation, Western Blotting, Wire Myography.[1] |
| Ion Channel Inhibition | HEK293 cells expressing hKir2.1 channels | This compound reduced the tyrosine phosphorylation level of Kir2.1 channels, an effect antagonized by orthovanadate.[2] | Patch-Clamp Techniques, Western Blotting, Immunoprecipitation, Site-Directed Mutagenesis.[2] |
| Spinal Cord Injury | Murine model of spinal cord trauma | Treatment with AG 556 significantly reduced spinal cord inflammation, tissue injury, neutrophil infiltration, iNOS expression, and apoptosis.[3] | Histological scoring, Myeloperoxidase (MPO) activity assay, Immunohistochemistry (iNOS, nitrotyrosine, PARP), TUNEL staining, Western Blotting (Bax, Bcl-2).[3] |
| Acute Pancreatitis | Murine model of acute pancreatitis | AG 556 treatment significantly reduced the degree of pancreatic inflammation and tissue injury (histologic score) and reduced cerulein-induced nitrotyrosine formation and PARP activation.[4] | Histological scoring, MPO activity assay, Measurement of malondialdehyde levels, Immunohistochemistry (nitrotyrosine, PARP), TNF-alpha ELISA.[4] |
| Autoimmune Myocarditis | Rat model of experimental autoimmune myocarditis (EAM) | AG 556 administered daily for 21 days significantly reduced the severity of myocarditis. It also significantly diminished TNF-alpha and IFN-gamma production by in vitro sensitized splenocytes.[5] | Histological analysis of myocarditis severity, In vitro splenocyte culture and cytokine (TNF-alpha, IFN-gamma) measurement.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols employed in the cited studies.
Electrophysiology (Patch-Clamp):
-
Objective: To measure the effect of this compound on ion channel currents (e.g., BK and Kir2.1 channels).
-
General Procedure: Whole-cell patch-clamp recordings were performed on HEK293 cells expressing the channel of interest. Cells were voltage-clamped, and currents were elicited by applying voltage steps. This compound was applied to the bath solution, and changes in current amplitude and kinetics were recorded and analyzed.[1][2]
Western Blotting and Immunoprecipitation:
-
Objective: To determine the phosphorylation state of target proteins (e.g., BK channels, Kir2.1 channels) following treatment with this compound.
-
General Procedure: Cells or tissues were lysed, and protein concentrations were determined. For immunoprecipitation, specific antibodies were used to pull down the protein of interest from the lysate. Proteins were then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphotyrosine and the total protein to assess changes in phosphorylation.[1][2]
Animal Models of Disease:
-
Spinal Cord Injury: Injury was induced in mice by the application of vascular clips to the dura mater.[3]
-
Acute Pancreatitis: Pancreatitis was induced in mice through intraperitoneal injections of cerulein.[4]
-
Experimental Autoimmune Myocarditis: EAM was induced in rats by immunization with cardiac myosin.[5]
Histology and Immunohistochemistry:
-
Objective: To assess tissue damage, inflammation, and the expression of specific proteins in tissue sections.
-
General Procedure: Tissues were fixed, embedded in paraffin, and sectioned. For histology, sections were stained with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration. For immunohistochemistry, sections were incubated with primary antibodies against specific targets (e.g., iNOS, nitrotyrosine, PARP), followed by a secondary antibody conjugated to an enzyme for visualization.[3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein and tyrphostin AG556 inhibit inwardly-rectifying Kir2.1 channels expressed in HEK 293 cells via protein tyrosine kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins AG126 and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosine-kinase-mediated cellular signaling by tyrphostins AG 126 and AG556 modulates murine experimental acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of early and late treatment with the tyrphostin AG-556 on the progression of experimental autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-AG 556: A Research-Grade Tyrphostin for EGFR Inhibition Compared to Marketed Therapeutics
For researchers in oncology and cell signaling, the landscape of Epidermal Growth Factor Receptor (EGFR) inhibitors is dominated by clinically approved drugs such as gefitinib, erlotinib, and afatinib. However, the tyrphostin agent (E)-AG 556 presents a valuable, research-focused alternative for investigating EGFR signaling pathways and as a reference compound in novel drug discovery programs. This guide provides a comparative overview of this compound against these established inhibitors, supported by available experimental data and standardized protocols.
Comparative Analysis of EGFR Inhibitors
| Inhibitor | Class | Mechanism | Reported IC50 for EGFR | Selectivity Profile |
| This compound | Tyrphostin | Reversible | 1.1 µM to 5 µM[1][2][3][4] | Highly selective for EGFR over ErbB2/HER2 (IC50 > 500 µM)[1][4] |
| Gefitinib | Quinazoline | Reversible | 26 nM to 57 nM[5] | Selective for EGFR |
| Erlotinib | Quinazoline | Reversible | 2 nM[5] | Over 1000-fold more sensitive for EGFR than c-Src or v-Abl[5] |
| Afatinib | Quinazoline | Irreversible | 0.5 nM (wild-type EGFR)[5] | Irreversibly inhibits EGFR, HER2, and HER4[5] |
Note: The IC50 values are compiled from various sources and may have been determined using different assay conditions. Therefore, they should be considered as indicative rather than a direct comparison of potency.
Biological Activities of this compound
Beyond its primary role as an EGFR inhibitor, this compound has been shown to exhibit a range of biological effects in preclinical research:
-
Cell Growth Inhibition: It suppresses the EGF-induced growth of HER14 cells.[1][2]
-
Anti-inflammatory Properties: this compound blocks the production of TNF-α induced by lipopolysaccharide (LPS).[3][6]
-
Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in the late G1 phase.[4]
-
Ion Channel Modulation: It influences the activity of large conductance Ca2+-activated K+ channels through its inhibition of EGFR kinase.[7]
-
In Vivo Efficacy: Studies in animal models have demonstrated its potential in reducing the severity of experimental autoimmune encephalomyelitis (EAE), exhibiting anti-ischemic effects, and improving outcomes in models of spinal cord injury and sepsis.[1][3][8]
Experimental Protocols
To facilitate the comparative evaluation of this compound, the following sections detail standardized methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR.
Objective: To quantify the potency of this compound in inhibiting EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound and other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader (luminometer)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.
-
In a 96-well plate, add the EGFR kinase, the peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is read on a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of EGFR inhibitors on the proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., A431).
Objective: To determine the effect of this compound on the viability and proliferation of EGFR-dependent cells.
Materials:
-
EGFR-dependent human cancer cell line (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or other inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Visualizing Pathways and Workflows
To better understand the context of this compound's action and evaluation, the following diagrams are provided.
References
- 1. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of epidermal growth factor receptor tyrosine kinase inhibitors for patients with lung adenocarcinoma harboring different epidermal growth factor receptor mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.thewellbio.com [cdn.thewellbio.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (E)-AG 556's Dual Pharmacological Actions: A Comparative Guide
(E)-AG 556, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been independently validated as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Beyond its primary target, research has elucidated a distinct secondary pharmacological action involving the modulation of specific potassium ion channels, constituting a dual mechanism of action. This guide provides a comparative analysis of this compound's inhibitory profile against its primary target, EGFR, and details its effects on ion channel activity, supported by experimental data and methodologies from independent validation studies.
Comparative Inhibitory Potency
This compound demonstrates significant potency and selectivity for EGFR over other closely related kinases, such as ErbB2. The following table summarizes its inhibitory concentration (IC50) in comparison to other well-established EGFR inhibitors.
| Compound | Target(s) | IC50 (μM) | Key Findings |
| This compound | EGFR | 1.1 | Selective inhibitor of EGFR.[1][3] Also demonstrates inhibitory effects on inwardly-rectifying Kir2.1 channels and Cdk2 activation.[1] It has been shown to reduce inflammation and tissue damage in models of spinal cord injury.[4] |
| Erlotinib | EGFR | 0.002 | A potent and selective EGFR inhibitor.[5] Interestingly, it has also been shown to inhibit the activity of JAK2V617F, a mutant kinase found in some myeloproliferative neoplasms.[6][7] |
| Gefitinib | EGFR | 0.026 - 0.057 | A selective EGFR inhibitor that is particularly effective against activating mutations in the EGFR gene. |
| AG-494 | EGFR | 1.2 | A tyrphostin family member that inhibits EGFR autophosphorylation.[5] |
Validated Dual Actions of this compound
Independent studies have confirmed that this compound exerts a dual action by inhibiting both a key signaling kinase and specific ion channels.
-
EGFR Inhibition: this compound acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and migration.
-
Potassium Channel Modulation: Research has demonstrated that this compound also modulates the activity of inwardly-rectifying potassium (Kir) channels, specifically Kir2.1.[1] This effect is attributed to the inhibition of protein tyrosine kinase-mediated phosphorylation of the channel proteins.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for validating its inhibitory activity.
Experimental Protocols
EGFR Kinase Inhibition Assay (In Vitro)
Objective: To determine the direct inhibitory effect of this compound on EGFR kinase activity.
Methodology:
-
Enzyme Source: Recombinant human EGFR kinase domain is used.
-
Substrate: A synthetic peptide substrate that can be phosphorylated by EGFR is utilized.
-
Reaction: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, the peptide substrate, and varying concentrations of this compound.
-
Detection: The level of substrate phosphorylation is quantified, typically using a luminescence-based assay where the signal is proportional to the amount of ATP consumed, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based EGFR Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Methodology:
-
Cell Line: A human cell line that overexpresses EGFR (e.g., A431) is used.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Stimulation: The cells are then stimulated with epidermal growth factor (EGF) to induce EGFR autophosphorylation.
-
Lysis and Analysis: Cells are lysed, and the protein extracts are subjected to Western blotting.
-
Detection: Phosphorylated EGFR (p-EGFR) is detected using an antibody specific to the phosphorylated form of the receptor. Total EGFR levels are also measured as a loading control.
-
Quantification: The band intensities for p-EGFR are quantified and normalized to total EGFR. The inhibition of EGFR phosphorylation is then calculated for each concentration of this compound.
Whole-Cell Patch-Clamp Electrophysiology for Kir2.1 Inhibition
Objective: To measure the effect of this compound on the current conducted by Kir2.1 channels.
Methodology:
-
Cell Line: A cell line that does not endogenously express Kir2.1 channels (e.g., HEK293) is transfected to stably express the human Kir2.1 channel.
-
Recording: The whole-cell patch-clamp technique is used to measure the ionic currents flowing across the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic inwardly rectifying potassium current of Kir2.1 channels.
-
Drug Application: this compound is applied to the extracellular solution at various concentrations.
-
Data Acquisition: The current is recorded before and after the application of the compound. The percentage of inhibition of the Kir2.1 current is determined for each concentration.
-
Data Analysis: The dose-dependent inhibition is plotted to determine the IC50 value for the effect of this compound on Kir2.1 channels.
References
- 1. Tyrphostin AG556 increases the activity of large conductance Ca2+‐activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrphostin AG556 increases the activity of large conductance Ca2+ -activated K+ channels by inhibiting epidermal growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AG 556 | CAS 133550-41-1 | Tyrphostin AG 556 | Tocris Bioscience [tocris.com]
- 4. Inhibition of tyrosine kinase-mediated cellular signalling by Tyrphostins AG126 and AG556 modulates secondary damage in experimental spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Genistein and tyrphostin AG556 decrease ultra-rapidly activating delayed rectifier K+ current of human atria by inhibiting EGF receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Erlotinib Effectively Inhibits JAK2V617F Activity and Polycythemia Vera Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of (E)-AG 556: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of (E)-AG 556, a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).
Immediate Safety and Disposal Protocols
This compound, also known as Tyrphostin AG 556, is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] However, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or neoprene gloves are recommended.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
Spill and Accidental Release Measures
In the event of a spill, adhere to the following procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If a large amount is spilled, evacuate personnel to a safe area.
-
Containment: For solutions, absorb the spill using an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Cleaning and Decontamination:
-
Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
-
Personal Precautions: Use full personal protective equipment during cleanup. Avoid breathing vapors, mist, dust, or gas.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. If contact lenses are present, remove them. Continue to rinse for at least 15 minutes. Seek medical attention if irritation develops.
-
Skin Contact: Rinse the affected skin area thoroughly with plenty of water. Remove contaminated clothing and shoes.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical advice.
Step-by-Step Disposal Procedures
While this compound is not classified as hazardous, it is recommended to manage its disposal with care to maintain a safe laboratory environment.
-
Small Quantities (Unused or Contaminated):
-
For solutions, absorb the liquid onto an inert material as described in the spill procedures.
-
Place the absorbed material, along with any solid this compound waste, into a designated, sealed, and clearly labeled waste container.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO, then alcohol).
-
The rinsate should be collected and disposed of as chemical waste, following your institution's guidelines.
-
-
Waste Container Labeling and Storage:
-
Clearly label the waste container with the contents "this compound waste" and the date.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
-
Final Disposal:
-
Dispose of the contaminated material and collected waste in accordance with your institution's and local regulations for non-hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
This compound Properties and In Vitro Activity
The following table summarizes key quantitative data for this compound, providing a quick reference for its biological activity.
| Property | Value | Source |
| Molecular Weight | 336.38 g/mol | [2] |
| CAS Number | 133550-41-1 | [3][4][5] |
| IC₅₀ for EGFR | 1.1 µM | [4][6] |
| IC₅₀ for ErbB2 (HER2) | > 500 µM | [6] |
| Solubility in DMSO | 50 mg/mL (148.64 mM) | [2] |
Experimental Context: EGFR Signaling Inhibition
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key component in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The diagram below illustrates the simplified signaling pathway and the point of inhibition by this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet before handling any chemical. By adhering to these procedures, you contribute to a safer research environment for yourself and your colleagues.
References
Personal protective equipment for handling (E)-AG 556
Essential Safety and Handling Guide for (E)-AG 556
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) and is intended for research use only. As a potent, biologically active compound, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides detailed procedural information for the safe handling and disposal of this compound in both its powdered form and when dissolved in solvents such as Dimethyl Sulfoxide (DMSO).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and crucial barrier in protecting researchers from potential exposure.[2][3] The following PPE is mandatory when handling this compound.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles should be worn at all times to protect the eyes from splashes of both the powdered compound and its solutions.[2][3][4]
-
Face Shield: When there is a significant risk of splashing, such as during the preparation of stock solutions or large-volume transfers, a full-face shield should be worn in addition to safety goggles to protect the entire face.[3][5]
2. Hand Protection:
-
Gloves: Due to the potential for skin absorption, especially when dissolved in DMSO, appropriate chemical-resistant gloves are critical.[5][6][7][8]
-
Nitrile Gloves: Generally suitable for handling the solid compound and for incidental contact with DMSO solutions.[3][5]
-
Butyl or Viton Gloves: Recommended for prolonged handling of DMSO solutions, as DMSO can penetrate nitrile gloves.[8]
-
Double Gloving: Wearing two pairs of gloves is a recommended practice to provide an additional layer of protection, particularly when working with concentrated solutions.[3][5]
-
-
Glove Inspection and Removal: Gloves must be inspected for any signs of degradation or puncture before use. Use proper glove removal techniques to avoid contaminating the skin.[9]
3. Body Protection:
-
Laboratory Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing from contamination.[2][3][4]
-
Impervious Apron: For procedures with a high risk of splashes, an impervious apron worn over the lab coat is recommended.
4. Respiratory Protection:
-
When Handling Powder: To avoid inhalation of the powdered form, it is crucial to handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[3]
-
When Handling Solutions: While the vapor pressure of this compound in a DMSO solution is expected to be low, it is still advisable to handle solutions within a chemical fume hood to minimize inhalation of any aerosols that may be generated.[6]
Quantitative Data Summary: Recommended PPE
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and handling of powdered this compound | Safety goggles and face shield | Double nitrile gloves | Laboratory coat | Chemical fume hood or respirator (N95) |
| Preparation of stock solutions in DMSO | Safety goggles and face shield | Double nitrile or butyl gloves | Laboratory coat and impervious apron | Chemical fume hood |
| Handling of dilute solutions | Safety goggles | Nitrile gloves | Laboratory coat | Well-ventilated area (fume hood recommended) |
Experimental Protocols: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing the risk of exposure and contamination.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[6]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Inspect glassware for any cracks or defects.
-
Weighing the Powder:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to prevent the dispersal of the powder.
-
Use a dedicated set of spatulas and weighing boats.
-
-
Preparing Stock Solutions:
-
This compound is soluble in DMSO.[6]
-
When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid splashing.
-
Cap the vial or container securely before mixing or vortexing.
-
-
Handling Solutions:
Spill and Emergency Procedures
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] Clean the spill area with soap and water.[6]
-
Skin Contact: If the compound or its solution comes into contact with the skin, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[6]
-
Eye Contact: In case of eye contact, immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[6]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste materials, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), must be collected separately in clearly labeled hazardous waste containers.[12][13]
-
Liquid Waste:
-
Solid Waste:
-
Contaminated solid waste such as gloves, weighing paper, and pipette tips should be placed in a sealed, labeled hazardous waste bag or container.[13]
-
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service, typically via incineration.[13][14]
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Panitumumab (anti-EGFR) | Safety Data Sheet [selleckchem.com]
- 2. youthfilter.com [youthfilter.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. unil.ch [unil.ch]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. greenfield.com [greenfield.com]
- 10. mutant EGFR inhibitor B30|2225887-26-1|MSDS [dcchemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 13. DMSO disposal - General Lab Techniques [protocol-online.org]
- 14. proteogenix.science [proteogenix.science]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
